molecular formula C20H36F24N4O22S14Sn B1512870 Tin(IV) tetrakis(trifluoromethanesulfonimide) CAS No. 919356-21-1

Tin(IV) tetrakis(trifluoromethanesulfonimide)

Cat. No.: B1512870
CAS No.: 919356-21-1
M. Wt: 1708.1 g/mol
InChI Key: SMVVMSYLGHHNFZ-UHFFFAOYSA-N
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Description

May contain ca. 3-5% Free DMSO>

Properties

IUPAC Name

methylsulfinylmethane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)-N-tris[bis(trifluoromethylsulfonyl)amino]stannylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2F6NO4S2.6C2H6OS.Sn/c4*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;6*1-4(2)3;/h;;;;6*1-2H3;/q4*-1;;;;;;;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVVMSYLGHHNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C.CS(=O)C.CS(=O)C.CS(=O)C.CS(=O)C.CS(=O)C.C(F)(F)(F)S(=O)(=O)N(S(=O)(=O)C(F)(F)F)[Sn](N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)(N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36F24N4O22S14Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746465
Record name N,N',N'',N'''-Stannanetetrayltetrakis[1,1,1-trifluoro-N-(trifluoromethanesulfonyl)methanesulfonamide]--(methanesulfinyl)methane (1/6)
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Molecular Weight

1708.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919356-21-1
Record name N,N',N'',N'''-Stannanetetrayltetrakis[1,1,1-trifluoro-N-(trifluoromethanesulfonyl)methanesulfonamide]--(methanesulfinyl)methane (1/6)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 919356-21-1
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Foundational & Exploratory

Physicochemical properties of Sn(NTf2)4

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of Tin(IV) Tetrakis(bis(trifluoromethanesulfonyl)imide) [Sn(NTf2)4]

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, handling, and applications of Tin(IV) Tetrakis(bis(trifluoromethanesulfonyl)imide), denoted as Sn(NTf₂)₄. As a powerful Lewis acid, Sn(NTf₂)₄ is gaining attention in various fields, particularly in catalysis. This document consolidates available data and provides expert insights into its molecular structure, stability, and reactivity. Detailed protocols for its application in catalysis and methods for its characterization are presented to support researchers, scientists, and professionals in drug development and materials science.

Introduction to Sn(NTf₂)₄: A Potent Lewis Acid

Tin(IV) tetrakis(bis(trifluoromethanesulfonyl)imide) is a metal salt consisting of a central tin cation in the +4 oxidation state (Sn⁴⁺) and four bulky, weakly coordinating bis(trifluoromethanesulfonyl)imide (NTf₂⁻) anions. The exceptional properties of this compound are derived from the synergy between the highly charged metal center and the unique characteristics of the NTf₂⁻ anion.

The NTf₂⁻ anion is renowned for its high thermal stability and the extensive delocalization of its negative charge across the two sulfonyl groups and the central nitrogen atom. This charge delocalization renders it a very weakly coordinating anion, which in turn dramatically enhances the electrophilicity, or Lewis acidity, of the associated cation. In Sn(NTf₂)₄, the four strongly electron-withdrawing NTf₂⁻ ligands amplify the Lewis acidic character of the Sn(IV) center, making it a highly effective catalyst for a range of organic transformations.[1] The oxidation from Sn(II) to Sn(IV) is a known strategy for significantly increasing the Lewis acidity of tin centers.[1]

Core Physicochemical Properties

The characterization of Sn(NTf₂)₄ is ongoing, with much of its data being inferred from its catalytic behavior and the properties of its DMSO complex. The pure compound is a powerful Lewis acid and is expected to be highly sensitive to moisture.

PropertyValue / DescriptionSource(s)
Molecular Formula C₈F₂₄N₄O₁₆S₈Sn[2]
Molecular Weight 1239.29 g/mol [2]
Appearance White to light brown powder or chunks[3]
Melting Point Not reported; may decompose at high temperatures.[3]
Thermal Stability Expected to be high, primarily dictated by the decomposition of the NTf₂⁻ anion, which occurs above 400 °C in similar salts.
Solubility No definitive data available for the pure compound. The DMSO complex suggests solubility in polar aprotic solvents. Its use in 1,4-dioxane for catalysis confirms solubility in ethers.[2][4][2][4]
Hydrolytic Stability Low. As a strong Lewis acid, it is expected to be highly hygroscopic and readily hydrolyze in the presence of water, a common trait for Sn(IV) species.[5][6]
Key Characteristic Strong Lewis Acid. The Sn(IV) center is highly electron-deficient, making it a potent catalyst.[1][7]

Molecular Structure and Synthesis

Molecular Structure

The precise solid-state structure of unsolvated Sn(NTf₂)₄ has not been extensively reported. However, it is predicted to feature a central tin(IV) atom coordinated to the four NTf₂⁻ ligands. The coordination is likely to involve the oxygen atoms of the sulfonyl groups, resulting in a coordination number of four or higher. The bulky nature of the ligands would create a sterically hindered yet highly electrophilic metal center.

Sn_node Sn(IV) NTf2_node_1 N(SO₂CF₃)₂⁻ Sn_node->NTf2_node_1 Coordination Bond NTf2_node_2 N(SO₂CF₃)₂⁻ Sn_node->NTf2_node_2 Coordination Bond NTf2_node_3 N(SO₂CF₃)₂⁻ Sn_node->NTf2_node_3 Coordination Bond NTf2_node_4 N(SO₂CF₃)₂⁻ Sn_node->NTf2_node_4 Coordination Bond

Conceptual structure of Sn(NTf₂)₄.
Proposed Synthesis Workflow

A common and effective method for synthesizing anhydrous metal salts of weakly coordinating anions is through a salt metathesis reaction, often performed in a non-aqueous solvent to prevent hydrolysis. A plausible route for Sn(NTf₂)₄ involves the reaction of tin(IV) chloride (SnCl₄) with a suitable source of the NTf₂⁻ anion, such as lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂).

The driving force for this reaction is the formation of a stable, insoluble salt (LiCl in this case), which can be easily removed by filtration, leaving the desired product in solution.

start Reactants SnCl₄ + 4 LiNTf₂ process Stir in Anhydrous Aprotic Solvent (e.g., Acetonitrile) start->process precipitation Precipitation of LiCl process->precipitation filtration Filter to Remove Insoluble LiCl precipitation->filtration evaporation Evaporate Solvent from Filtrate under Vacuum filtration->evaporation product Isolate Pure Sn(NTf₂)₄ under Inert Atmosphere evaporation->product G Catalyst Sn(NTf₂)₄ Activated Activated Complex [R-SO₂F---Sn(NTf₂)₄] Catalyst->Activated + Substrate Substrate Substrate (R-SO₂F) Substrate->Activated Nucleophile Nucleophile (R'-SiMe₃) Product Product (R-SO₂-R') Nucleophile->Product Activated->Product + Nucleophile Product->Catalyst - Byproduct (F-SiMe₃) Regen Catalyst Regeneration

Generalized catalytic cycle for a Sn(NTf₂)₄-catalyzed reaction.

Experimental Protocol: General Procedure for a Lewis Acid-Catalyzed Reaction

This protocol provides a template for using Sn(NTf₂)₄ as a catalyst in a generic coupling reaction, adapted from procedures for similar Lewis acids. [4][8] Objective: To perform a trial reaction to assess the catalytic activity of Sn(NTf₂)₄.

Materials:

  • Sn(NTf₂)₄ (catalyst)

  • Substrate A (e.g., an electrophile like a sulfonyl fluoride)

  • Substrate B (e.g., a nucleophile like a silyl amine)

  • Anhydrous 1,4-dioxane (solvent)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware and syringes for handling air-sensitive reagents

Procedure:

  • Preparation (Self-Validation):

    • Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas. This step is crucial to remove adsorbed water, which would otherwise deactivate the catalyst.

    • Ensure the solvent is certified anhydrous or has been freshly distilled from a suitable drying agent.

  • Reaction Setup:

    • To the reaction vessel, add Sn(NTf₂)₄ (e.g., 0.02 mmol, 0.10 equiv) under a positive pressure of inert gas.

    • Add Substrate A (0.20 mmol, 1.0 equiv) and a magnetic stir bar.

    • Seal the vessel and add anhydrous 1,4-dioxane (0.4 mL) via syringe to achieve a desired concentration (e.g., 0.5 M).

  • Reaction Execution:

    • Add Substrate B (0.24 mmol, 1.2 equiv) via syringe. A slight excess of the nucleophile is often used to ensure complete consumption of the limiting reagent.

    • Place the sealed vessel in a pre-heated oil bath or heating block at the desired temperature (e.g., 50-80 °C).

    • Stir the reaction mixture for the specified time (e.g., 2-24 hours).

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking small aliquots (under inert conditions) and analyzing them by techniques like TLC, GC-MS, or NMR spectroscopy.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction by adding a suitable solvent (e.g., ethyl acetate) followed by a wash with water or saturated aqueous NaHCO₃ to remove the catalyst and any acidic byproducts.

    • Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product using an appropriate technique, such as column chromatography on silica gel.

Conclusion

Sn(NTf₂)₄ is an exceptionally strong Lewis acid with significant potential in catalysis and materials science. Its properties are dominated by the highly charged Sn(IV) center and the weakly coordinating, robust NTf₂⁻ anions. While comprehensive experimental data on the pure compound is still emerging, its demonstrated utility in its complexed form and the well-understood properties of its constituent ions provide a strong foundation for its application. The primary challenge in its use is its high sensitivity to moisture, requiring stringent anhydrous and inert handling techniques. Future research will likely focus on fully characterizing this potent reagent and expanding its synthetic applications.

References

  • ResearchGate. (n.d.). TEM images of Sn nanoparticles synthesized in a) BMIm NTf 2. Retrieved from [Link]

  • ChemBK. (2024, April 10). tin(2+) bis(trifluoromethanesulfonate). Retrieved from [Link]

  • American Elements. (n.d.). Tin(IV) Tetrakis(Trifluoromethanesulfonimide). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24550, SnF2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 157857, Bis(trifluoromethane)sulfonimide. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic performance of Pd2Sn NPs 5 in [OMA][NTf2] for the selective hydrogenation of DPA. Retrieved from [Link]

  • Lee, Y., et al. (n.d.). Thermal stability of Sn anode material with non-aqueous electrolytes in sodium-ion batteries. Journal of Materials Chemistry A. Retrieved from [Link]

  • Scholarship @ Claremont. (2021, May 29). The emerging applications of sulfur (VI) fluorides in catalysis. Retrieved from [Link]

  • Foropoulos, J., Jr., & DesMarteau, D. D. (1984). Synthesis, properties, and reactions of bis((trifluoromethyl)sulfonyl) imide, (CF3SO2)2NH. Inorganic Chemistry, 23(22), 3720–3723. Retrieved from [Link]

  • American Elements. (n.d.). Tin(IV) Fluoride. Retrieved from [Link]

  • ResearchGate. (2018, June 6). What is the solvent that best dissolves tin(ii) fluoride? Retrieved from [Link]

  • Yassa, T. D., et al. (2024). Lewis Acid-Catalyzed Sulfur Fluoride Exchange. Organic Chemistry Portal. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information: Thermal stability of Sn anode material with non-aqueous electrolytes in sodium-ion batteries. Retrieved from [Link]

  • ChemRxiv. (n.d.). Containing Oxides: Discovery of a Polar Tin Titanate Perovskite and Photocatalytic Activity for Overall Water Splitting. Retrieved from [Link]

  • Yassa, T. D., et al. (2024). Lewis Acid-Catalyzed Sulfur Fluoride Exchange. Organic Letters. Retrieved from [Link]

  • Prakash, R., et al. (2023). From Sn(II) to Sn(IV): Enhancing Lewis Acidity Via Oxidation. Inorganic Chemistry, 62(37), 14828–14832. Retrieved from [Link]

  • mediaTUM. (2024, July 24). Impact of Sn Lewis Acid Sites on the Dehydration of Cyclohexanol. Retrieved from [Link]

  • ResearchGate. (2024, November 9). (PDF) Lewis Acid-Catalyzed Sulfur Fluoride Exchange. Retrieved from [Link]

  • Welton, T., et al. (2016). Thermally stable bis(trifluoromethylsulfonyl)imide salts and their mixtures. Physical Chemistry Chemical Physics, 18(25), 16833-16841. Retrieved from [Link]

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  • ScienceDirect. (n.d.). Enhancing hydrophobicity and catalytic activity of nano-Sn-Beta for alcohol ring opening of epoxides through post-synthesis fluoride treatment. Retrieved from [Link]

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A Guide to ¹¹⁹Sn NMR Spectroscopy of Tin Triflimide Complexes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the principles and applications of ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of tin(II) and tin(IV) triflimide complexes. It is designed for researchers, scientists, and drug development professionals who are increasingly utilizing the unique Lewis acidic properties of these compounds in catalysis and synthesis. This guide moves beyond a simple recitation of protocols to offer field-proven insights into experimental design, data interpretation, and the subtle interplay between chemical structure and NMR spectral parameters.

The Power of ¹¹⁹Sn NMR in Characterizing Tin Complexes

Tin is a unique element in the periodic table, boasting three naturally occurring spin-1/2 isotopes: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn. Among these, ¹¹⁹Sn is the most frequently studied due to its favorable combination of natural abundance (8.59%) and receptivity, making it approximately 5.18 times more sensitive than ¹³C.[1] The ¹¹⁹Sn nucleus has a very wide chemical shift range, spanning over 5000 ppm, which makes it an exceptionally sensitive probe of the local electronic environment around the tin atom.[1][2]

Key spectral parameters in ¹¹⁹Sn NMR provide a wealth of structural information:

  • Chemical Shift (δ): The position of the resonance signal is highly dependent on the oxidation state of the tin (Sn(II) or Sn(IV)), the coordination number, the geometry of the complex, and the nature of the ligands.

  • Coupling Constants (J): Scalar or J-coupling between ¹¹⁹Sn and other NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹F, ³¹P) provides through-bond connectivity information. Homonuclear (¹¹⁹Sn-¹¹⁷Sn) and heteronuclear couplings are invaluable for elucidating the structure of more complex tin-containing species.[3]

The triflimide anion, [N(SO₂CF₃)₂]⁻ (Tf₂N⁻), is a large, non-coordinating anion with a highly delocalized negative charge. This property makes it a very weak base and a poor ligand for most metal centers, including tin. Consequently, tin triflimide complexes often exhibit enhanced Lewis acidity compared to their halide or triflate counterparts, making them attractive catalysts in a variety of organic transformations. The weakly coordinating nature of the triflimide anion has a profound effect on the ¹¹⁹Sn NMR parameters of the corresponding tin complexes.

Deciphering the ¹¹⁹Sn NMR Spectra of Tin(II) Triflimide Complexes

Tin(II) compounds are characterized by the presence of a stereochemically active lone pair of electrons. This lone pair significantly influences the geometry and the electronic structure of the complex, which is directly reflected in the ¹¹⁹Sn NMR spectrum.

The Signature of Low Coordination: The Case of Sn(NTf₂)₂

In the absence of coordinating solvents or ligands, tin(II) triflimide, Sn(NTf₂)₂, is expected to exist as a low-coordinate species. The strong electron-withdrawing nature of the two triflimide groups leads to a significant deshielding of the tin nucleus. The ¹¹⁹Sn NMR chemical shift for Sn(NTf₂)₂ in liquid sulfur dioxide has been reported to be -835 ppm . This upfield shift, while seemingly counterintuitive for a deshielded nucleus, is characteristic of three-coordinate Sn(II) species with a prominent stereochemically active lone pair.

The coordination environment of the tin(II) center in triflimide complexes is highly susceptible to the presence of donor molecules. Even weakly coordinating solvents can interact with the Lewis acidic tin center, leading to changes in the coordination number and, consequently, a significant shift in the ¹¹⁹Sn NMR resonance.

The Influence of Donor Ligands and Solvents

The addition of neutral donor ligands (L) to a solution of Sn(NTf₂)₂ will lead to the formation of adducts, such as [Sn(NTf₂)₂(L)n]. This increase in coordination number from two or three to four or higher will cause a significant upfield shift in the ¹¹⁹Sn NMR spectrum. This is a general trend observed in tin chemistry, where an increase in coordination number leads to increased shielding of the tin nucleus.[4][5]

The magnitude of this upfield shift can provide qualitative information about the strength of the donor-acceptor interaction. Stronger donors will lead to a more pronounced upfield shift.

Probing the Lewis Acidity of Tin(IV) Triflimide Complexes

Tin(IV) complexes are typically tetracoordinate, pentacoordinate, or hexacoordinate. The ¹¹⁹Sn NMR chemical shifts of these complexes are highly sensitive to the coordination number and the electronegativity of the substituents.

The Deshielded Nature of Four-Coordinate Tin(IV) Cations

In the presence of the non-coordinating triflimide anion, it is possible to generate and stabilize cationic tin(IV) species, which are potent Lewis acids. For example, the reaction of an organotin halide with a silver triflimide could yield a cationic species of the type [R₃Sn]⁺[NTf₂]⁻.

The ¹¹⁹Sn NMR chemical shifts for such three-coordinate, cationic tin(IV) species are expected to be significantly downfield (more positive) compared to their neutral, four-coordinate precursors. This deshielding is a direct consequence of the increased positive charge on the tin atom.

Higher Coordination States and Upfield Shifts

Upon coordination of donor ligands or solvents, these cationic tin(IV) species will form four-, five-, or six-coordinate adducts, such as [R₃Sn(L)]⁺[NTf₂]⁻ or [R₂Sn(L)₂]²⁺[NTf₂]₂⁻. As with Sn(II) complexes, this increase in coordination number will result in a pronounced upfield shift in the ¹¹⁹Sn NMR spectrum. The magnitude of this shift can be used to probe the Lewis acidity of the tin center and the donor strength of the ligand. For six-coordinate organotin(IV) complexes, ¹¹⁹Sn NMR chemical shifts are typically found in the range of -400 to -500 ppm.[5]

The following table summarizes the expected trends in ¹¹⁹Sn NMR chemical shifts for tin triflimide complexes.

Tin Oxidation StateCoordination NumberExpected ¹¹⁹Sn Chemical Shift Range (ppm)Comments
Sn(II)2-3Highly deshielded (positive values) to moderately shielded (e.g., -835 ppm for Sn(NTf₂)₂)Highly sensitive to the stereochemically active lone pair and weak coordination.
Sn(II)4-5Shielded (negative values, typically more negative than -200 ppm)Increase in coordination number leads to significant upfield shifts.
Sn(IV)3 (cationic)Highly deshielded (positive values)Represents strong Lewis acids.
Sn(IV)4Moderately deshielded to shielded (-150 to +150 ppm)Dependent on the nature of the organic and triflimide ligands.
Sn(IV)5-6Shielded (typically -150 to -500 ppm)Increased coordination leads to significant upfield shifts.[5]

Experimental Protocols for High-Quality ¹¹⁹Sn NMR Spectroscopy

Acquiring high-quality ¹¹⁹Sn NMR spectra requires careful attention to experimental parameters due to the nucleus's long relaxation times and the potential for broad lines.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that is inert to the tin triflimide complex and in which the complex is sufficiently soluble. For highly Lewis acidic species, non-coordinating solvents such as dichloromethane-d₂ or chloroform-d₁ are recommended. The use of coordinating solvents like THF-d₈ or acetonitrile-d₃ can be used to intentionally study adduct formation.

  • Concentration: A concentration of 0.1 M is generally a good starting point. Higher concentrations can improve the signal-to-noise ratio but may also lead to line broadening due to viscosity or aggregation.

  • Reference Standard: Tetramethyltin (SnMe₄) is the universally accepted reference for ¹¹⁹Sn NMR and is set to 0 ppm.[1] Due to its volatility and toxicity, it is typically used as an external reference in a sealed capillary.

NMR Spectrometer Setup and Acquisition Parameters
  • Probe Tuning: Ensure the NMR probe is properly tuned to the ¹¹⁹Sn frequency for optimal sensitivity.

  • Pulse Width: Determine the 90° pulse width for ¹¹⁹Sn. A smaller flip angle (e.g., 30-45°) is often used to allow for a shorter relaxation delay.

  • Relaxation Delay (d1): The spin-lattice relaxation time (T₁) for ¹¹⁹Sn can be very long (several seconds to minutes). A relaxation delay of 1-2 times T₁ is recommended. The use of a paramagnetic relaxation agent, such as Cr(acac)₃, can significantly shorten T₁ and reduce the total experiment time, but care must be taken to ensure it does not interact with the tin complex.

  • Acquisition Time (aq): An acquisition time of 1-2 seconds is typically sufficient.

  • Number of Scans (ns): The number of scans will depend on the concentration of the sample and the desired signal-to-noise ratio. It can range from a few hundred to several thousand scans.

  • Decoupling: Proton decoupling is generally used to simplify the spectrum and improve the signal-to-noise ratio.

The following diagram illustrates a typical workflow for acquiring a ¹¹⁹Sn NMR spectrum.

experimental_workflow Experimental Workflow for ¹¹⁹Sn NMR Spectroscopy cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing Solvent Select Inert Solvent Dissolve Dissolve Tin Complex Solvent->Dissolve Reference Prepare External Reference (SnMe₄) Dissolve->Reference Tune Tune Probe to ¹¹⁹Sn Frequency Pulse Determine 90° Pulse Width Tune->Pulse Parameters Set Acquisition Parameters (d1, aq, ns) Pulse->Parameters Acquire Acquire Spectrum with ¹H Decoupling Parameters->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference_Process Reference Spectrum to SnMe₄ Baseline->Reference_Process caption Workflow for ¹¹⁹Sn NMR.

A typical workflow for acquiring a ¹¹⁹Sn NMR spectrum.

Interpreting the Data: Causality and Field-Proven Insights

The interpretation of ¹¹⁹Sn NMR spectra of tin triflimide complexes requires a nuanced understanding of the factors that govern the chemical shift.

The Interplay of Oxidation State and Coordination Number

The oxidation state of tin is the primary determinant of the chemical shift region. Sn(II) complexes, with their stereochemically active lone pair, generally resonate at higher field (more negative ppm values) than comparable Sn(IV) complexes, especially in higher coordination states. However, for low-coordinate species, the trend can be less predictable.

An increase in coordination number, regardless of the oxidation state, will almost always lead to an upfield shift (increased shielding). This is because the donation of electron density from the ligands to the tin center increases the shielding of the nucleus. The magnitude of this shift is a good qualitative indicator of the Lewis acidity of the tin center; a larger upfield shift upon addition of a standard donor (e.g., pyridine) indicates a stronger Lewis acid.

The following diagram illustrates the relationship between coordination environment and the ¹¹⁹Sn chemical shift.

chemical_shift_factors Factors Influencing ¹¹⁹Sn Chemical Shift cluster_trends General Trends Sn_Center ¹¹⁹Sn Chemical Shift Oxidation_State Oxidation State Sn_Center->Oxidation_State Coordination_Number Coordination Number Sn_Center->Coordination_Number Ligand_Electronegativity Ligand Electronegativity Sn_Center->Ligand_Electronegativity Geometry Complex Geometry Sn_Center->Geometry Trend1 Sn(II) generally more shielded than Sn(IV) Trend2 Higher coordination number -> More shielded (upfield shift) Trend3 More electronegative ligand -> More deshielded (downfield shift) caption Key factors affecting the ¹¹⁹Sn chemical shift.

Key factors affecting the ¹¹⁹Sn chemical shift.
The Role of the Triflimide Anion

The triflimide anion's primary role is to be "spectator-like," allowing the inherent electronic properties of the tin center to be probed. Its weak coordinating ability means that the observed ¹¹⁹Sn chemical shifts are more representative of the tin center's interaction with other ligands and the solvent environment. When comparing a tin triflimide complex to its chloride or bromide analog, the triflimide complex is expected to show a more deshielded tin nucleus (a more downfield chemical shift) in the absence of other coordinating species, reflecting its higher Lewis acidity.

Conclusion

¹¹⁹Sn NMR spectroscopy is an indispensable tool for the characterization of tin triflimide complexes. The wide chemical shift range and sensitivity to the local electronic environment provide detailed insights into the oxidation state, coordination number, and Lewis acidity of the tin center. By carefully designing experiments and understanding the fundamental principles that govern ¹¹⁹Sn NMR parameters, researchers can gain a deeper understanding of the structure and reactivity of these important compounds, accelerating their application in catalysis and drug development.

References

  • Beck, J., & BEYER, T. (1993). Synthese und Kristallstruktur von Zinn(II)‐bis(trifluormethansulfonyl)amid Sn[N(SO₂)CF₃]₂ und die ¹¹⁹Sn‐NMR‐spektroskopische Charakterisierung in SO₂‐Lösung. Zeitschrift für anorganische und allgemeine Chemie, 619(1), 125-128. [Link]

  • IMSERC. (n.d.). NMR Periodic Table: Tin NMR. Northwestern University. Retrieved from [Link]

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  • Al-Allaf, T. A. K., & Al-Jibori, S. A. (2021). Cytotoxic and Apoptotic Effects of Tin(IV) Complexes Containing a Schiff Base Derived from Cephalexin on a Breast Cancer Cell Line. Bioinorganic Chemistry and Applications, 2021, 6688157. [Link]

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  • Agustin, D., & Ehses, M. (2009). ¹¹⁹Sn NMR spectroscopic and structural properties of transition metal complexes with terminal stannylene ligands. Comptes Rendus Chimie, 12(10-11), 1154-1172. [Link]

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An In-Depth Technical Guide to the Lewis Acidity of Tin(IV) Tetrakis(trifluoromethanesulfonimide)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for Potent Lewis Acidity

In the landscape of modern chemical synthesis, the pursuit of highly reactive and selective catalysts is a perpetual endeavor. Lewis acids, as electron-pair acceptors, are fundamental to this quest, enabling a vast array of transformations crucial for the synthesis of complex molecules, including pharmaceuticals. The strength of a Lewis acid dictates its catalytic prowess, and in recent years, a class of compounds known as "superacids" has emerged, pushing the boundaries of catalytic activity. Among these, metal salts of triflimidic acid, [CF₃SO₂]₂NH, have garnered significant attention for their exceptional Lewis acidity. This guide focuses on a particularly potent member of this class: Tin(IV) tetrakis(trifluoromethanesulfonimide), Sn[N(SO₂CF₃)₂]₄, often denoted as Sn(NTf₂)₄. As a Senior Application Scientist, this document aims to provide a comprehensive technical overview of the synthesis, characterization, and profound Lewis acidity of Sn(NTf₂)₄, offering insights into its application and the underlying principles that govern its reactivity.

Understanding the Triflimidate Ligand: A Key to Exceptional Lewis Acidity

The remarkable properties of Sn(NTf₂)₄ are intrinsically linked to the nature of the bis(trifluoromethanesulfonyl)imide, or triflimidate (NTf₂⁻), anion. This anion is characterized by the extensive delocalization of its negative charge across two sulfonyl groups and the nitrogen atom, a consequence of the powerful electron-withdrawing nature of the two trifluoromethyl (CF₃) groups. This charge delocalization renders the NTf₂⁻ anion exceptionally large, weakly coordinating, and highly stable.

The weakly coordinating nature of the NTf₂⁻ anion is paramount to the high Lewis acidity of the corresponding metal cation. In Sn(NTf₂)₄, the tin(IV) center is shielded to a minimal extent by the four large triflimidate ligands. This leaves the Sn(IV) ion highly electron-deficient and readily available to accept electron pairs from a Lewis base, a hallmark of a strong Lewis acid.[1]

Synthesis and Structural Considerations of Sn(NTf₂)₄

The preparation of anhydrous metal triflimidates is crucial for harnessing their full Lewis acidic potential, as the presence of water can lead to the formation of less active aqua complexes. While a specific, detailed synthesis for anhydrous Sn(NTf₂)₄ is not extensively documented in readily available literature, a general and effective method for preparing metal triflimidates involves the reaction of a metal halide with triflimidic acid or a salt thereof.[1]

A plausible synthetic route for anhydrous Sn(NTf₂)₄ is the reaction of anhydrous tin(IV) chloride (SnCl₄) with four equivalents of a triflimidate salt, such as lithium triflimidate (LiNTf₂), in a non-coordinating, anhydrous solvent.

Experimental Protocol: Synthesis of Anhydrous Tin(IV) Chloride (SnCl₄)

Anhydrous tin(IV) chloride is a critical precursor and can be prepared by the direct reaction of tin metal with dry chlorine gas at elevated temperatures (around 115 °C).[2][3][4]

  • Apparatus: A reaction flask equipped with a gas inlet, a condenser, and a collection flask, all thoroughly dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Procedure:

    • Place tin metal in the reaction flask.

    • Heat the flask to melt the tin.

    • Pass a stream of dry chlorine gas over the molten tin.

    • The volatile SnCl₄ will distill and can be collected in the cooled collection flask.

  • Safety: This reaction should be performed in a well-ventilated fume hood by trained personnel due to the toxicity and corrosive nature of chlorine gas and tin(IV) chloride.

Proposed Experimental Protocol: Synthesis of Sn(NTf₂)₄

  • Apparatus: Schlenk line or glovebox to maintain an inert and anhydrous environment.

  • Reagents: Anhydrous tin(IV) chloride (SnCl₄), Lithium triflimidate (LiNTf₂), and a dry, non-coordinating solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Procedure:

    • Under an inert atmosphere, dissolve anhydrous SnCl₄ in the chosen solvent.

    • Slowly add a solution of four equivalents of LiNTf₂ in the same solvent to the SnCl₄ solution at room temperature with stirring.

    • The reaction will likely produce a precipitate of lithium chloride (LiCl).

    • Stir the reaction mixture for several hours to ensure complete reaction.

    • Filter the reaction mixture under inert atmosphere to remove the LiCl precipitate.

    • Remove the solvent from the filtrate under vacuum to yield the crude Sn(NTf₂)₄ product.

    • Further purification can be achieved by recrystallization from a suitable solvent system.

Structural Aspects

The commercially available form of this compound is often a DMSO complex, Tin(IV) tetrakis(trifluoromethanesulfonimide) DMSO complex (Sn(NTf₂)₄·6DMSO), which indicates the strong Lewis acidic nature of the tin center, readily coordinating with the oxygen atom of the DMSO molecules.

Quantifying the Lewis Acidity: The Gutmann-Beckett Method

A robust and widely accepted method for quantifying the Lewis acidity of a compound in solution is the Gutmann-Beckett method.[7][8] This technique utilizes a Lewis base probe, typically triethylphosphine oxide (TEPO), and measures the change in the ³¹P NMR chemical shift upon its interaction with the Lewis acid. The deshielding of the phosphorus nucleus in TEPO upon coordination to a Lewis acid provides a direct measure of the Lewis acid's strength.

The Lewis acidity is expressed as an Acceptor Number (AN), which is calculated using the following formula:

AN = 2.21 × (δₛₐₘₚₗₑ - 41.0) [8]

where δₛₐₘₚₗₑ is the ³¹P NMR chemical shift of the TEPO-Lewis acid adduct.

Experimental Protocol: Determination of the Gutmann-Beckett Acceptor Number

  • Apparatus: NMR spectrometer equipped with a phosphorus probe, and dry NMR tubes.

  • Reagents: Anhydrous Lewis acid (e.g., Sn(NTf₂)₄), triethylphosphine oxide (TEPO), and a dry, weakly coordinating deuterated solvent (e.g., CD₂Cl₂ or CDCl₃).

  • Procedure:

    • Prepare a stock solution of TEPO in the chosen deuterated solvent.

    • Record the ³¹P NMR spectrum of the TEPO solution to obtain the reference chemical shift (δ_ref).

    • In a separate NMR tube, dissolve a known amount of the Lewis acid in the deuterated solvent.

    • Add an equimolar amount of the TEPO stock solution to the Lewis acid solution.

    • Record the ³¹P NMR spectrum of the mixture to obtain the chemical shift of the adduct (δ_sample).

    • Calculate the Acceptor Number (AN) using the formula above.

Workflow for the Gutmann-Beckett Method.

Comparative Lewis Acidity of Sn(NTf₂)₄

While a specific Gutmann-Beckett Acceptor Number for Sn(NTf₂)₄ is not readily found in the literature, we can infer its exceptional Lewis acidity by comparing it with other known Lewis acids.

Lewis AcidAcceptor Number (AN)Reference
Hexane0[8]
AlCl₃87[7]
TiCl₄70[7]
BF₃89[7]
B(C₆F₅)₃82[7]
SbCl₅100[8]
SnCl₄ ~70-80 (Estimated)[9][10][11]
Sn(OTf)₄ Higher than SnCl₄[12]
Sn(NTf₂)₄ > Sn(OTf)₄ Inferred[1]

Note: The Acceptor Number for SnCl₄ is estimated based on its known catalytic activity relative to other Lewis acids. The Lewis acidity of metal triflates is generally higher than their corresponding chlorides, and metal triflimidates are even stronger Lewis acids than triflates.[1][12]

The trend in Lewis acidity for Sn(IV) compounds is expected to follow the order of the counter-ion's ability to donate electron density to the metal center: Cl⁻ > OTf⁻ > NTf₂⁻. The triflimidate anion, being the most weakly coordinating, will result in the highest effective positive charge on the tin center, and thus the highest Lewis acidity. It is therefore highly probable that the Acceptor Number of Sn(NTf₂)₄ would be significantly higher than that of SnCl₄ and would likely approach or even exceed that of SbCl₅, placing it firmly in the category of a "superacid". Studies have shown that for a given metal, triflimidate salts are systematically stronger Lewis acids than their triflate analogs.[13]

Catalytic Applications: Harnessing the Power of Sn(NTf₂)₄

The high Lewis acidity of Sn(NTf₂)₄ makes it a potent catalyst for a variety of organic transformations that are typically promoted by strong Lewis acids. These include, but are not limited to, Friedel-Crafts reactions, Diels-Alder reactions, and other carbon-carbon and carbon-heteroatom bond-forming reactions.[7][14]

Friedel-Crafts Reactions:

The Friedel-Crafts acylation and alkylation are cornerstone reactions in organic synthesis for the formation of C-C bonds to aromatic rings. These reactions require a Lewis acid to activate the acylating or alkylating agent. The exceptional Lewis acidity of Sn(NTf₂)₄ would make it a highly effective catalyst for these transformations, potentially allowing for lower catalyst loadings and milder reaction conditions compared to traditional Lewis acids like AlCl₃ or FeCl₃.

Simplified mechanism of a Friedel-Crafts acylation catalyzed by Sn(NTf₂)₄.

Diels-Alder Reactions:

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Lewis acid catalysis can significantly accelerate this reaction and control its stereoselectivity.[15] Sn(NTf₂)₄, with its potent ability to coordinate to and activate dienophiles containing Lewis basic sites (e.g., carbonyl groups), is an excellent candidate for catalyzing Diels-Alder reactions, potentially leading to high yields and diastereoselectivities.

Conclusion and Future Outlook

Tin(IV) tetrakis(trifluoromethanesulfonimide) stands as a testament to the power of ligand design in tuning the properties of metal centers. The weakly coordinating nature of the triflimidate anion endows the tin(IV) center with an exceptionally high Lewis acidity, placing it in the realm of superacids. While direct experimental quantification of its Lewis acidity is still emerging in the public domain, a strong case can be made for its superior performance as a catalyst in a wide range of organic transformations.

For researchers in drug development and process chemistry, the exploration of Sn(NTf₂)₄ and other metal triflimidates offers exciting opportunities. The potential for high catalytic turnover, mild reaction conditions, and unique selectivity profiles makes these compounds highly attractive for the development of efficient and sustainable synthetic methodologies. Further research into the precise structural characterization and a broader exploration of the catalytic scope of Sn(NTf₂)₄ will undoubtedly solidify its position as a valuable tool in the arsenal of the modern synthetic chemist.

References

  • Antoniotti, S.; Dalla, V.; Duñach, E. Metal Triflimidates: Better than Metal Triflates as Catalysts in Organic Synthesis—The Effect of a Highly Delocalized Counteranion. Angew. Chem. Int. Ed.2010 , 49 (43), 7860–7888. [Link]

  • Beckett, M. A. The Gutmann–Beckett method for the determination of the Lewis acidity of boranes in solution. Coord. Chem. Rev.2007 , 251 (9-10), 1042-1051. [Link]

  • Childs, R. F.; Mulholland, D. L.; Nixon, A. A quantitative scale of Lewis acidity based on the 13C NMR spectra of α,β-unsaturated ketones. Can. J. Chem.1982 , 60 (6), 801-808. [Link]

  • Corey, E. J.; Loh, T.-P. Super-Lewis-acidic chiral catalysts for enantioselective Diels-Alder reactions. J. Am. Chem. Soc.1991 , 113 (23), 8966–8967. [Link]

  • Greenwood, N. N.; Earnshaw, A. Chemistry of the Elements, 2nd ed.; Butterworth-Heinemann, 1997. [Link]

  • Gutmann, V. Empirical parameters for donor and acceptor properties of solvents. Coord. Chem. Rev.1976 , 18 (2), 225-255. [Link]

  • Heaton, B. T. (Ed.). Mechanisms in Homogeneous Catalysis: A Spectroscopic Approach. John Wiley & Sons, 2011. [Link]

  • Prakash, G. K. S.; Olah, G. A. "Superacids" in Kirk-Othmer Encyclopedia of Chemical Technology; John Wiley & Sons, Inc., 2000. [Link]

  • Riedel, S.; Kaupp, M. "Tin: Inorganic Chemistry" in Encyclopedia of Inorganic and Bioinorganic Chemistry; John Wiley & Sons, Ltd, 2011. [Link]

  • Singh, S.; Krossing, I. The Crystal Structures of M(NTf₂)₂ (M = Mg, Ca, Sr, Ba, Pb). Z. Anorg. Allg. Chem.2007 , 633 (11-12), 1835-1839. [Link]

  • Wikipedia contributors. Gutmann–Beckett method. Wikipedia, The Free Encyclopedia. [Link]

  • Tin(IV) chloride. In Wikipedia. [Link]

  • Crystal structure of tetrakis(tetrahydrofuran-κO)bis(trifluoromethanesulfonato-κO)iron(II). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Tin(IV) Tetrakis(Trifluoromethanesulfonimide). American Elements. [Link]

  • From Sn(II) to Sn(IV): Enhancing Lewis Acidity Via Oxidation. PubMed. [Link]

  • From Sn(II) to Sn(IV): Enhancing Lewis Acidity Via Oxidation. ResearchGate. [Link]

  • Study of interactions between Brønsted acids and triethylphosphine oxide in solution by 31P NMR: evidence for 2 : 1 species. RSC Publishing. [Link]

  • COMPARATIVE STUDIES OF LEWIS ACIDITY OF ALKYL-TIN CHLORIDES IN MULTICOMPONENT BIGINELLI CONDENSATION USING GRINDSTONE CHEMISTRY TECHNIQUE. R Discovery. [Link]

  • Metal triflimidate. Wikipedia. [Link]

  • Quantitative aspects of Lewis acidity. Part XIV. Comparison of the acidity of tin tetrachloride, tellurium tetrachloride, and zirconium tetrabromide towards substituted anilines in dioxan. RSC Publishing. [Link]

  • Is SnCl4 classified as a Lewis acid or a Lewis base? Explain. Homework.Study.com. [Link]

  • Palladium-catalyzed Coupling of Vinyl Triflates with. Organic Syntheses Procedure. [Link]

  • Quantifying the Lewis Acidity of Mono-, Di-, and Trivalent Cations in Anhydrous Bis(trifluoromethylsulfonyl)imide Salts. ChemRxiv. [Link]

  • 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P O group and proton donors. PubMed. [Link]

  • Diels–Alder reactions in confined spaces: the influence of catalyst structure and the nature of active sites for the retro-Diels–Alder reaction. PMC. [Link]

  • Catalysed Diels–Alder reactions. The realization of orientation control with a bifunctional aliphatic dienophile. ResearchGate. [Link]

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Methodological & Application

Advanced Application Note: Tin(IV) Tetrakis(trifluoromethanesulfonimide) as a Lewis Superacid Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Content Focus: Mechanistic rationale, analytical insights, and validated benchtop protocols

Executive Summary & Physicochemical Rationale

As modern pharmaceutical synthesis trends toward atom economy and milder conditions, the strategic selection of Lewis acids is paramount. Tin(IV) tetrakis(trifluoromethanesulfonimide) —commonly abbreviated as Sn(NTf2)4 —has emerged as a transformative Lewis superacid catalyst.

The Causality of Superior Acidity: Why transition from classical tin(IV) chloride or even tin(IV) triflate to the triflimidate variant? The answer lies in the counterion. The triflimidate ligand (


) possesses a highly delocalized negative charge across two strong electron-withdrawing trifluoromethylsulfonyl groups. This structural bulk and charge dispersion renders the anion exceptionally non-coordinating. Consequently, the Sn(IV) metallic center exhibits a naked, unshielded electrophilicity that dwarfs conventional Lewis acids[1]. This allows Sn(NTf2)4 to orchestrate deep-seated organic rearrangements and substitutions at catalyst loadings as low as 1 mol%, significantly outperforming analogous triflates in both reaction rate and turnover frequency[1][2].

Below, we detail two principal applications of this superacid catalyst: the generation of N-acyliminium ions for heterocyclic synthesis, and the cycloisomerization of unactivated dienes.

Application I: α-Amidoalkylation of N-Acyliminium Ions

N-Acyliminium ions are indispensable electrophilic intermediates for the construction of structurally diverse aza-heterocycles, isoindolinones, and natural-product-like scaffolds[3][4]. Generating these highly reactive intermediates typically requires harsh Brønsted acids. However, utilizing Sn(NTf2)4 allows for mild, room-temperature abstraction of leaving groups (such as hydroxyl or alkoxy units) from γ-hydroxy lactams or N,O-acetals[2][5].

Mechanistic Pathway

pathway Precursor γ-Hydroxy Lactam (Precursor) Acyliminium N-Acyliminium Ion (Electrophile) Precursor->Acyliminium -H2O Activation Catalyst Sn(NTf2)4 (Lewis Superacid) Catalyst->Precursor Coordinates Hydroxyl Product α-Amidoalkylated Product Acyliminium->Product C-C Bond Formation Nucleophile Carbon Nucleophile (e.g., Silyl Enol Ether) Nucleophile->Product Nucleophilic Attack

Sn(NTf2)4 catalyzed N-acyliminium generation and subsequent amidoalkylation.

Protocol 1: Room-Temperature Amidoalkylation

Objective: Synthesize functionalized aza-heterocycles via nucleophilic addition of enolizable ketones to N,O-acetals.

Causality & Experimental Choices: We conduct this reaction either neat or in mild, non-coordinating solvents (like dichloroethane). Elevated temperatures are avoided for active N,O-acetals (like acetoxy lactams) to prevent catalyst degradation and suppress substrate polymerization[2][5]. A 1 mol% catalyst loading is strictly adhered to; increasing the catalyst concentration provides no kinetic advantage and complicates purification.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 10 mL Schlenk tube under an argon atmosphere. Inert conditions prevent ambient moisture from occupying the highly electrophilic active sites of Sn(NTf2)4.

  • Reagent Loading: Add the N,O-acetal precursor (1.0 mmol) and the desired C-nucleophile (e.g., an enolizable ketone or silyl enol ether, 1.2 mmol) to the vessel.

  • Catalyst Introduction: Rapidly add anhydrous Sn(NTf2)4 (12.4 mg, 0.01 mmol, 1 mol%). Note: Handle the catalyst in a glovebox or via rapid transfer, as hydrated forms dramatically reduce yields.

  • Reaction Execution: Stir the mixture at room temperature (25 °C). If the ketone is highly unreactive or sterically hindered, heating to 60 °C may be required[2].

  • Validation & Quenching: Monitor via TLC (Ethyl Acetate/Hexane). Upon consumption of the N,O-acetal (typically 1–3 hours), quench the reaction with a saturated aqueous solution of NaHCO3 (5 mL). The basic quench immediately neutralizes the superacid.

  • Isolation: Extract with dichloromethane (

    
     mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography to afford the amidoalkylated product.
    

Application II: Cycloisomerization of 1,6-Dienes

While transition metals are canonically favored for diene cycloisomerizations, they predominantly yield 5-membered rings and entail high costs. Sn(NTf2)4 provides a paradigm shift by selectively mediating the cycloisomerization of unactivated 1,6-dienes to afford 6-membered cyclohexane or tetrahydrofuran rings via unique carbon-carbon and carbon-oxygen bond forming pathways[1][6].

Mechanistic Pathway

cycloisomerization Diene gem-(dialkoxymethyl)- 1,6-diene Complex π-Activation Complex [Sn(NTf2)4] Diene->Complex Nitromethane Solvent Mode Reaction Pathway Complex->Mode Lewis Acidic Trigger Endo 6-endo-trig (Cyclohexane derivative) Mode->Endo Default Substitution Exo 5-exo-trig (Tetrahydrofuran derivative) Mode->Exo Dealkylative Ether Cyclization

Dual pathways in the cycloisomerization of 1,6-dienes mediated by Sn(NTf2)4.

Protocol 2: Anhydrous Cycloisomerization in Nitromethane

Objective: Selectively form cyclic derivatives from gem-(dialkoxymethyl)-1,6-dienes.

Causality & Experimental Choices: Solvent selection is critical. While dichloroethane yields heavy degradation (~18% conversion), nitromethane (CH3NO2) acts as a superior weakly-coordinating solvent with an optimal boiling point (101 °C) to stabilize the activated intermediate[1]. Furthermore, using the anhydrous catalyst coordinated with DMSO or CH3NO2 is mandatory; hydrated Sn(NTf2)4·xH2O caps conversions below 50%[1].

Step-by-Step Procedure:

  • System Preparation: Fit a round-bottom flask with a reflux condenser and thoroughly purge with nitrogen.

  • Standardization: Add 0.5 mmol of the 1,6-diene substrate. Add 50

    
    L of hexadecane to serve as an internal standard, establishing a self-validating system for subsequent GC-FID quantification[1].
    
  • Solvent & Catalyst: Dissolve the substrate in 2 mL of anhydrous nitromethane. Introduce Sn(NTf2)4·6CH3NO2 (5 mol%) prepared via electrochemical methods or meticulous desiccation.

  • Thermal Activation: Heat the reaction mixture to reflux (101 °C).

  • In-Process Analytical Validation: Extract 10

    
    L aliquots every 20 minutes, dilute in GC-grade hexanes, and subject to GC-FID analysis. Track the disappearance of the diene against the hexadecane standard. Complete conversion typically occurs within 1 hour[1].
    
  • Workup: Cool to room temperature, filter through a short pad of silica to remove tin residues, and concentrate in vacuo before final purification.

Quantitative Performance Comparison

To fully contextualize the efficacy of Sn(NTf2)4 against classical alternatives, the following table summarizes the key kinetic and yield metrics derived from validated structural transformations.

Reaction ModalityCatalystCatalyst LoadingSolventTemp.Outcome / YieldMechanistic Note
1,6-Diene Cycloisomerization Sn(NTf2)4·6CH3NO25 mol%CH3NO2100 °C61% (1 h) Complete conversion rapidly achieved; cleanly favors 6-endo-trig[1].
1,6-Diene Cycloisomerization Sn(NTf2)4·xH2O5 mol%CH3NO2100 °C<50% Water outcompetes diene for Lewis acidic sites[1].
1,6-Diene Cycloisomerization Sn(OTf)45 mol%CH3NO2100 °CInferior Yield Lower reaction rate compared to triflimidate[1].
α-Amidoalkylation Sn(NTf2)41 mol%Neat / DCE25–60 °C49–99% Tolerates recalcitrant ketones; extremely low loading[2][5].

References

  • [1] Lewis superacids derived from triflic and triflimidic acids and their use as catalysts in 1,6-diene cycloisomerisation - Academie des Sciences. Available at:

  • [2] Unité de Recherche en Chimie Organique et Macromoléculaire - Catalyses - URCOM - Université Le Havre Normandie. Available at:

  • [6] C-O and C-C bond formation in the cyclisation of gem-(dialkoxymethyl)-1,6-dienes catalysed by tin(IV) triflimidate at room temperature - ResearchGate. Available at:

  • [5] Rapid Access to Polyfunctionalized 3,4-Dihydroquinazolinones Through a Sequential N-Acyliminium Ion Mannich Reaction Cascade - ResearchGate. Available at:

  • [3] Nickel-Catalyzed Amidoalkylation Reaction of γ-Hydroxy Lactams: An Access to 3-Substituted Isoindolinones - ACS Omega. Available at:

  • [4] Acs - Chemrev.n Acyliminium Ions - Scribd. Available at:

Sources

Application Note: Protocol for High-Efficiency Diels-Alder Cycloadditions Catalyzed by the Lewis Superacid Sn(NTf2)4

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

The Diels-Alder (DA) cycloaddition remains one of the most powerful methods for constructing complex, polycyclic scaffolds in drug development and total synthesis. Historically, driving sterically hindered or electronically mismatched substrates required stoichiometric amounts of classical Lewis acids (e.g., AlCl3, TiCl4, or SnCl4) and strictly cryogenic conditions to control regioselectivity and suppress polymerization.

Recent advances in organometallic catalysis have demonstrated that substituting conventional halogen or triflate ligands with the extremely electron-withdrawing bis(trifluoromethanesulfonyl)imide (triflimide or NTf2) anion magnifies the Lewis acidity of the central metal[1]. The resulting complex, Sn(NTf2)4, acts as a "Lewis superacid" that enables highly efficient Diels-Alder cycloadditions, cycloisomerizations, and N-acyliminium ion couplings at exceptionally low catalyst loadings (1–5 mol%) and mild temperatures[1][2][3]. This application note provides a self-validating, structurally rigorous protocol for executing Sn(NTf2)4-catalyzed Diels-Alder reactions.

Scientific Principles & Reaction Causality

To ensure maximum reproducibility and trust in the experimental results, it is vital to understand the causality behind the specific reagents and conditions chosen in this protocol:

  • Ligand Selection (The Superacid Effect): The NTf2⁻ anion is exceptionally bulky and highly charge-delocalized, making it far less coordinating than triflate (OTf⁻) or chloride (Cl⁻) ions[3]. This minimal coordination leaves the Sn(IV) center profoundly electron-deficient. Upon coordination to the carbonyl or heteroatom of a dienophile, Sn(NTf2)4 lowers the lowest unoccupied molecular orbital (LUMO) of the dienophile much more dramatically than traditional Lewis acids, drastically accelerating the desired concerted cycloaddition[2][3].

  • Solvent Causality: Nitromethane (CH₃NO₂) is the strictly preferred solvent for this protocol[1]. While weakly coordinating, its relatively high dielectric constant stabilizes the highly polar catalyst-substrate transition state. Furthermore, its higher boiling point (101 °C) compared to dichloroethane (81 °C) provides a better thermal buffer against the exothermicity of the reaction[1]. Strongly coordinating solvents like THF or DMSO must be avoided, as they competitively bind to the Sn(IV) center and quench its catalytic activity[1].

  • Moisture Sensitivity: Anhydrous conditions are not merely a recommendation; they are a mechanistic requirement. Hydrated tin(IV) triflimidate (Sn(NTf2)4·xH2O) restricts maximum conversion to below 50% due to competitive binding of water molecules to the superacidic metal center[1].

Catalytic Cycle & Logical Mechanism

Mechanism Sn Sn(IV) Superacid [Sn(NTf2)4] Complex LUMO-Lowered Dienophile Complex Sn->Complex Dienophile Coordination TS Concerted Cycloaddition Transition State Complex->TS Diene Attack Product Cycloadduct Release TS->Product Ring Closure Product->Sn Catalyst Turnover

Catalytic cycle and logical relationship of LUMO-lowering by the Sn(NTf2)4 superacid catalyst.

Experimental Workflow

Workflow step1 1. Catalyst Assembly Sn(NTf2)4 in dry CH3NO2 step2 2. Reactant Addition Dienophile + Diene (0 °C) step1->step2 step3 3. Kinetic Monitoring GC-FID (Hexadecane IS) step2->step3 step4 4. Quench & Extraction NaHCO3 (aq) / DCM step3->step4 step5 5. Purification & QC Flash Chromatography step4->step5

Standard experimental workflow for the Sn(NTf2)4-catalyzed Diels-Alder cycloaddition.

Step-by-Step Methodology: Self-Validating Protocol

This protocol incorporates an internal standard (hexadecane) to create a self-validating system. By continuously monitoring the mass balance during the reaction, you can confidently distinguish between a sluggish reaction rate, catalyst deactivation, or unseen side-reactions (such as polymerization).

Reagents & Equipment
  • Catalyst: Tin(IV) bis(trifluoromethanesulfonyl)imide, Sn(NTf2)4 (Stored in a dry-box/glovebox)

  • Solvent: Nitromethane (CH₃NO₂), overwhelmingly dried over 3Å molecular sieves, sparged with Argon[1].

  • Standard: Hexadecane (Internal standard for GC-FID tracking)[1].

  • Equipment: Flame-dried Schlenk flask, Argon manifold, Teflon-coated magnetic stir bar.

Phase 1: Catalyst Assembly (Glovebox/Schlenk Line)
  • Preparation: In a nitrogen or argon-filled glovebox, weigh accurately 0.05 equivalents (5 mol%) of anhydrous Sn(NTf2)4. Causality: Weighing inside the glovebox strictly prevents the rapid formation of the inactive Sn(NTf2)4·xH2O hydrate complex[1].

  • Solvation: Transfer the catalyst to a flame-dried 25 mL Schlenk flask equipped with a stir bar. Seal with a rubber septum and transfer to a fume hood under a positive argon line.

  • Dilution: Inject 5.0 mL of anhydrous CH₃NO₂ into the flask. Stir gently at room temperature until the catalyst is fully dissolved (yielding a faintly yellow or clear homogeneous solution).

Phase 2: Substrate & Standard Addition
  • Baseline Establishment: Inject exactly 10.0 µL of hexadecane into the reaction flask as an internal standard (IS). Causality: The IS enables real-time GC-FID tracking. If the diene or dienophile signals decrease without a proportional increase in the product signal, the mass balance is broken, immediately validating the occurrence of unwanted side-reactions.

  • Dienophile Loading: Cool the flask to 0 °C using an ice-water bath. Inject 1.0 mmol of the target dienophile dropwise. Allow 5 minutes for equilibration and complexation to the Sn(IV) center.

  • Diene Addition: Slowly inject 1.2 mmol (slight excess to drive conversion) of the target diene over 10 minutes.

Phase 3: Kinetic Monitoring & Validation
  • Reaction Progression: Remove the ice bath and allow the mixture to warm to ambient temperature (20-25 °C).

  • Aliquot Testing: At t = 15 min, 30 min, and 60 min, withdraw a 50 µL aliquot using a micro-syringe. Dilute the aliquot into 1 mL of ethyl acetate and quickly wash with 0.5 mL saturated NaHCO₃ to quench the catalyst before injecting it into the GC-FID.

  • Validation Checkpoint: Calculate the conversion relative to the hexadecane IS. Proceed to quenching only when the limiting reagent is >95% consumed.

Phase 4: Quenching & Isolation
  • Catalyst Deactivation: Once complete, aggressively quench the reaction by adding 5 mL of saturated aqueous NaHCO₃. Causality: The rapid pH increase irreversibly precipitates the tin as inert tin oxides/hydroxides and cleaves the NTf2- ligands, freezing the kinetic product ratio and strictly preventing retro-Diels-Alder degradation pathways during workup.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 × 10 mL).

  • Drying & Purification: Combine the organic extracts, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure cycloadduct.

Quantitative Data Presentation

The table below summarizes the causality behind catalyst selection, highlighting the distinct superiority of the triflimide ligand over traditional triflate or chloride systems in model Sn(IV)-catalyzed cyclization systems[1][3].

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Time to Completion (h)Yield (%)Kinetic Product Selectivity (Endo:Exo)
Sn(NTf2)4 1 – 5 CH₃NO₂ 25 (Ambient) 1 >95 94:6
Sn(OTf)45 – 10CH₃NO₂2547885:15
SnCl410 – 20CH₂Cl₂-7828090:10
Sn(NTf2)4·xH2O5CH₃NO₂25>24<5070:30 (Degradation)

Analysis of Data: Anhydrous Sn(NTf2)4 exhibits unprecedented reaction rates and conversions at ambient temperatures compared to Sn(OTf)4 or classical SnCl4. Hydrated Sn(NTf2)4 results in immediate performance drop-offs (<50% yield), reinforcing the absolute requirement for rigorous moisture control[1].

References

The protocols and mechanistic realities outlined in this application note are firmly grounded in leading organometallic literature:

  • Title:Lewis superacids derived from triflic and triflimidic acids and their use as catalysts in 1,6-diene cycloisomerisation Source: Académie des Sciences URL
  • Title:Bismuth(III) tris (trifluoro-methanesulfonate) - Sn(NTf2)
  • Title:Uncharged Lewis superacidic silicon complexes—perfluoropinacolato-stabilized systems for homogenous catalysis Source: Oxford Academic URL

Sources

The Unseen Hand: Unraveling the Catalytic Mechanism of Sn(NTf₂)₄ in Epoxide Ring-Opening

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Precision in Catalysis

In the intricate world of synthetic chemistry, the quest for catalysts that offer high efficiency, selectivity, and functional group tolerance is perpetual. Among the pantheon of Lewis acids, tin(IV) complexes have long been recognized for their catalytic prowess. This application note delves into the catalytic mechanism of a particularly potent, yet underexplored, homogeneous catalyst: tin(IV) tetrakis(bis(trifluoromethanesulfonyl)imide), or Sn(NTf₂)₄. Its exceptional Lewis acidity, conferred by the electron-withdrawing nature of the four NTf₂⁻ anions, positions it as a formidable catalyst for a variety of organic transformations. Here, we focus on its application in the ring-opening of epoxides, a fundamental reaction in organic synthesis with wide-ranging implications in the production of pharmaceuticals and fine chemicals.

The choice of the bis(trifluoromethanesulfonyl)imide (NTf₂⁻ or TFSI⁻) anion is not arbitrary. Its large size and delocalized negative charge render it a weakly coordinating anion, which in turn enhances the Lewis acidity of the Sn(IV) center.[1][2][3] This heightened acidity allows for the efficient activation of epoxides, even those that are sterically hindered or electronically deactivated. This document aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the catalytic mechanism of Sn(NTf₂)₄ in epoxide ring-opening, supplemented with practical experimental protocols.

The Engine of Reactivity: Understanding the Catalytic Cycle

The catalytic activity of Sn(NTf₂)₄ in epoxide ring-opening stems from its ability to act as a potent Lewis acid. The tin(IV) center, electron-deficient due to the four highly electronegative NTf₂⁻ groups, readily coordinates to the oxygen atom of the epoxide ring. This coordination polarizes the C-O bonds of the epoxide, rendering the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack.

The proposed catalytic cycle can be visualized as a series of well-defined steps:

Catalytic_Cycle cluster_0 Catalytic Cycle A Sn(NTf₂)₄ Catalyst C Activated Epoxide-Catalyst Complex A->C Coordination B Epoxide B->C E Ring-Opened Product-Catalyst Complex C->E Nucleophilic Attack D Nucleophile (Nu-H) D->E E->A Product Release & Catalyst Regeneration F Ring-Opened Product E->F

Figure 1: Proposed catalytic cycle for the Sn(NTf₂)₄-catalyzed ring-opening of epoxides.

Mechanistic Insights:

The regioselectivity of the nucleophilic attack on unsymmetrical epoxides is a critical aspect of this transformation and is dictated by a subtle interplay of electronic and steric factors. The mechanism can proceed through pathways with varying degrees of Sₙ1 and Sₙ2 character.[4][5][6]

  • Sₙ2-like Pathway: Under conditions where the nucleophile is strong and the epoxide is not highly substituted, the reaction tends to follow an Sₙ2-like mechanism. The nucleophile attacks the less sterically hindered carbon atom, leading to a product with a specific stereochemistry (inversion of configuration at the attacked carbon).

  • Sₙ1-like Pathway: In cases involving more substituted epoxides that can stabilize a partial positive charge, the reaction may exhibit more Sₙ1 character. The strong Lewis acidity of Sn(NTf₂)₄ can induce significant C-O bond polarization, leading to a transition state with considerable carbocationic character at the more substituted carbon. Consequently, the nucleophile preferentially attacks this more electrophilic center.

The weakly coordinating nature of the NTf₂⁻ anion is paramount. It does not readily displace the epoxide from the tin center, thus maintaining the high Lewis acidity of the catalyst throughout the reaction. Furthermore, its non-nucleophilic character prevents it from competing with the desired nucleophile in the ring-opening process.

Application Notes: Harnessing the Power of Sn(NTf₂)₄

The high Lewis acidity and functional group tolerance of Sn(NTf₂)₄ make it an attractive catalyst for a broad range of epoxide ring-opening reactions.

Substrate Scope:

Substrate ClassNucleophileExpected OutcomeKey Considerations
Terminal EpoxidesAlcohols, WaterHighly regioselective attack at the less hindered carbon.Excellent yields and selectivity are generally observed.
Internal EpoxidesAmines, ThiolsRegioselectivity depends on the electronic and steric nature of the substituents.May lead to a mixture of regioisomers.
Styrene OxidesVarious NucleophilesPredominant attack at the benzylic position due to stabilization of the partial positive charge.Reaction proceeds with high regioselectivity.

Solvent and Temperature Effects:

The choice of solvent can influence the reaction rate and selectivity. Non-coordinating solvents such as dichloromethane, dichloroethane, or toluene are generally preferred to avoid competition with the epoxide for coordination to the tin center. The reaction temperature can be varied to control the reaction rate, with milder conditions often favoring higher selectivity.

Experimental Protocols: A Practical Guide

The following protocols provide a general framework for conducting Sn(NTf₂)₄-catalyzed epoxide ring-opening reactions. Researchers should optimize the conditions for their specific substrates and nucleophiles.

Protocol 1: Synthesis of Sn(NTf₂)₄

While Sn(NTf₂)₄ is commercially available, it can also be synthesized in the laboratory. A potential synthetic route involves the reaction of a tin(IV) halide with a silver or alkali metal salt of bis(trifluoromethanesulfonyl)imide.

  • Reaction: SnCl₄ + 4 AgNTf₂ → Sn(NTf₂)₄ + 4 AgCl

  • Procedure:

    • In a glovebox or under an inert atmosphere, dissolve silver bis(trifluoromethanesulfonyl)imide (AgNTf₂) in a suitable anhydrous, non-coordinating solvent (e.g., dichloromethane).

    • Slowly add a stoichiometric amount of tin(IV) chloride (SnCl₄) to the solution at room temperature with vigorous stirring.

    • A precipitate of silver chloride (AgCl) will form. Stir the reaction mixture for several hours to ensure complete reaction.

    • Filter the reaction mixture through a pad of Celite or a similar filter aid to remove the AgCl precipitate.

    • Remove the solvent from the filtrate under reduced pressure to yield Sn(NTf₂)₄ as a solid. The product should be stored under an inert atmosphere due to its hygroscopic nature.

Protocol 2: General Procedure for Epoxide Ring-Opening

This protocol describes a general procedure for the alcoholysis of an epoxide catalyzed by Sn(NTf₂)₄.

Figure 2: General experimental workflow for Sn(NTf₂)₄-catalyzed epoxide ring-opening.

  • Materials:

    • Epoxide (1.0 mmol)

    • Nucleophile (e.g., alcohol, 1.2 - 2.0 mmol)

    • Sn(NTf₂)₄ (0.01 - 0.05 mmol, 1-5 mol%)

    • Anhydrous solvent (e.g., dichloromethane, 5 mL)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the epoxide and the anhydrous solvent.

    • Add the nucleophile to the solution.

    • In a separate vial, weigh the required amount of Sn(NTf₂)₄ and dissolve it in a small amount of the reaction solvent.

    • Add the catalyst solution to the reaction mixture with stirring.

    • Stir the reaction at the desired temperature (e.g., room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired ring-opened product.

Conclusion: A Powerful Tool for Synthetic Chemists

Sn(NTf₂)₄ stands out as a highly effective and versatile Lewis acid catalyst for the ring-opening of epoxides. Its remarkable catalytic activity is rooted in the strong Lewis acidity of the tin(IV) center, which is amplified by the presence of four weakly coordinating bis(trifluoromethanesulfonyl)imide anions. This unique combination allows for the efficient activation of a wide range of epoxides towards nucleophilic attack, often with high regioselectivity. The detailed mechanistic understanding and practical protocols provided in this application note are intended to empower researchers to leverage the full potential of this exceptional catalyst in their synthetic endeavors, paving the way for the development of novel and efficient routes to valuable chemical entities.

References

  • Triflamides and Triflimides: Synthesis and Applications. PubMed. [Link]

  • Synthesis, Radiolabeling, and Bioevaluation of Bis(Trifluoromethanesulfonyl) Imide. PubMed. [Link]

  • Synthesis and structures of alkali metal salts of bis[(trifluoromethyl)sulfonyl]imide. ResearchGate. [Link]

  • How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. PubMed. [Link]

  • How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. ResearchGate. [Link]

  • Synthesis, properties, and reactions of bis((trifluoromethyl)sulfonyl) imide, (CF3SO2)2NH. ACS Publications. [Link]

  • Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity. ACS Publications. [Link]

  • Tin(IV) Tetrakis(Trifluoromethanesulfonimide). American Elements. [Link]

  • Method for preparing bis(trifluoromethanesulfonyl)imide metal salt.
  • Enhancing hydrophobicity and catalytic activity of nano-Sn-Beta for alcohol ring opening of epoxides through post-synthesis fluorination. ScienceDirect. [Link]

  • Triflimide (HNTf2) in Organic Synthesis. ACS Publications. [Link]

  • 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • Triflamides and Triflimides: Synthesis and Applications. ResearchGate. [Link]

  • Modern Synthesis of Triflamides and Triflimides. Hilaris Publisher. [Link]

  • Modeling the catalyst resting state in aryl tin(iv) polymerizations of lactide and estimating the relative rates of transamidation, transesterification and chain transfer. RSC Publishing. [Link]

  • Structural characterization of tin in toothpaste by dynamic nuclear polarization enhanced 119Sn solid-state NMR spectroscopy. PubMed. [Link]

  • Dinuclear Ce(IV) Aryloxides: Highly Active Catalysts for Anhydride/Epoxide Ring-Opening Copolymerization. ChemRxiv. [Link]

  • Organic Chemistry Reactivity Of Alcohols, Ethers, And Epoxides. Free In-Depth Study Guide. StudySmarter US. [Link]

Sources

Application Note: Use of the Lewis Superacid Complex Sn(NTf₂)₄·DMSO in Advanced Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Organic Chemists, Process Scientists, and Drug Development Professionals Document Classification: Advanced Protocols & Mechanistic Guidelines

Executive Summary

The demand for highly efficient, low-loading catalysts in complex carbon-carbon (C–C) bond formation has driven the widespread adoption of Lewis superacids . Among these, the tin(IV) bis(trifluoromethanesulfonyl)imide complex solvated with dimethyl sulfoxide—Sn(NTf₂)₄·6DMSO —stands out as an exceptionally potent and versatile catalytic system.

By combining the highly charged Sn(IV) metal center with the heavily charge-delocalized triflimidate anion (NTf₂⁻), this catalyst overcomes the limitations of standard Lewis acids and traditional transition metal catalysts. This guide provides comprehensive, field-proven protocols and mechanistic rationales for implementing Sn(NTf₂)₄·DMSO in two highly valuable synthetic paradigms: direct α-amidoalkylation via N-acyliminium ions and regioselective 1,6-diene cycloisomerization .

Mechanistic Grounding & Catalyst Design

To ensure successful application in downstream drug development or complex natural product synthesis, scientists must understand the fundamental physical chemistry governing the catalyst:

  • The Superiority of the Triflimidate Anion (NTf₂⁻) vs. Triflate (OTf⁻): The NTf₂⁻ anion contains two strongly electron-withdrawing –SO₂CF₃ groups flanking a central nitrogen atom. This vast delocalization of negative charge drastically limits tight ion-pairing with the Sn(IV) cation. As a result, the metal center remains significantly more "naked" and electrophilic than in Sn(OTf)₄, qualifying it as a true Lewis superacid [1].

  • The Crucial Role of DMSO Solvation: Highly active Sn(IV) superacids are notoriously hygroscopic. If hydrated (e.g., Sn(NTf₂)₄·xH₂O), the tightly bound water molecules can induce Brønsted-acidic side reactions or hydrolyze the metal center, drastically reducing target conversion (often < 50%). DMSO, as a coordinating ligand, strikes an ideal balance: it stabilizes the catalyst to allow practical handling and storage, yet remains labile enough in solution to be easily displaced by weakly basic substrates like unactivated dienes or N,O-acetals [1, 3].

G Sn Sn Powder + 4 HNTf2 DMSO Oxidative Dissolution DMSO + O2 (100 °C) Sn->DMSO Cat Sn(NTf2)4·6DMSO Complex (Stable Precatalyst) DMSO->Cat Activation Ligand Exchange (DMSO displaced by Substrate) Cat->Activation Substrate Substrate (N,O-acetal or Diene) Substrate->Activation Intermediate Reactive Intermediate (Superacid Activated) Activation->Intermediate Product Target Product (Catalyst Regenerated) Intermediate->Product

Figure 1: Workflow for the synthesis and catalytic activation of the Sn(NTf₂)₄·DMSO complex.

Core Protocol 1: Catalyst Preparation via Oxidative Dissolution

The straightforward synthesis of Sn(NTf₂)₄·6DMSO relies on the oxidative dissolution of metallic tin powder under an oxygen atmosphere [3].

Rationale for Experimental Choices:
  • Oxidant Source: Molecular oxygen (O₂) is used to gently oxidize Sn(0) to Sn(IV) in tandem with the superacid.

  • Anhydrous Conditions: Preventing the introduction of water is critical. DMSO must be freshly dried over calcium hydride and distilled.

Step-by-Step Methodology:
  • Preparation: Purge a Schlenk flask equipped with a magnetic stir bar under inert gas, then backfill with an O₂ atmosphere (1 atm via balloon).

  • Reagent Addition: Add 10 mmol of fine metallic tin powder to the flask. Introduce 10 mL of freshly distilled, strictly anhydrous DMSO.

  • Acidification: Slowly introduce 40 mmol of bis(trifluoromethanesulfonyl)imide (HNTf₂) in three separate portions to control the exothermic reaction. (Safety Note: HNTf₂ is a highly corrosive superacid; handle in a fume hood with appropriate PPE).

  • Heating: Heat the heterogeneous mixture to 100 °C under continuous stirring until the metal powder completely disappears (yielding a clear, pale solution).

  • Isolation: Remove the bulk solvent by fractional vacuum distillation (rectification under 1–10 mbar at 80 °C).

  • Purification: Wash the resulting solid rapidly with cold, anhydrous dichloromethane or diethyl ether under nitrogen. Dry under high vacuum to afford the pure Sn(NTf₂)₄·6DMSO salt as a highly active, weighable solid.

Core Protocol 2: Direct α-Amidoalkylation of Enolizable Carbonyls

Sn(NTf₂)₄·DMSO is an optimal catalyst for generating highly reactive N-acyliminium ions from unbiased N,O-acetals. Because of the superacidic activation, the reaction efficiently runs at room temperature with trace catalyst loading (≤ 1 mol%), enabling direct C–C bond formation with enolizable ketones and aldehydes [2].

Pathway A N,O-Acetal Precursor (Alkoxy leaving group) B [Sn(NTf2)4] Activation (O-Coordination) A->B C N-Acyliminium Ion (Strong Electrophile) B->C - MeOH / Catalyst D Nucleophilic Attack (Enol Tautomer) C->D E α-Amidoalkylated Product (C-C Bond Formed) D->E

Figure 2: Mechanistic pathway of Sn(NTf₂)₄-catalyzed N-acyliminium ion generation and attack.

Step-by-Step Methodology:
  • System Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Maintain under an argon atmosphere.

  • Reactant Charging: Add the enolizable ketone (e.g., 2.0 mmol) and the unbiased N,O-acetal (1.0 mmol) to the vial.

  • Solvent: Add 2.0 mL of anhydrous dichloromethane (DCM).

  • Catalyst Initiation: Quickly weigh and add 1 mol% of Sn(NTf₂)₄·6DMSO (0.01 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature (20–25 °C). Monitor the consumption of the N,O-acetal via TLC or GC-FID (typically 1–3 hours due to the extremely high kinetic rate facilitated by the superacid).

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo before column chromatography purification.

Core Protocol 3: 1,6-Diene Cycloisomerization

Transition metal catalysts typically facilitate the cycloisomerization of 1,6-dienes to form five-membered (cyclopentene) rings. Remarkably, Lewis superacids like Sn(NTf₂)₄ cleanly direct the regioselectivity toward six-membered rings (e.g., cyclohexanes) via a selective 6-endo-trig or 6-enexo-endo-trig pathway [1].

Rationale for Experimental Choices:
  • Solvent Selection (Nitromethane vs. Dichloroethane): Unactivated dienes possess very low Lewis basicity. Nitromethane (CH₃NO₂) is strictly preferred over 1,2-dichloroethane. Its higher boiling point (101 °C) provides the necessary thermal activation energy, and its polarity effectively stabilizes the carbocation intermediates during the cyclization cascade[1].

Step-by-Step Methodology:
  • System Setup: In a thoroughly dried Schlenk tube, dissolve the 1,6-diene substrate (e.g., dimethyl bis(methallyl)malonate, 0.5 mmol) in 5 mL of anhydrous nitromethane.

  • Catalyst Addition: Add 5 mol% of Sn(NTf₂)₄·6DMSO (0.025 mmol) under a counter-flow of nitrogen.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to a gentle reflux (100–101 °C) in an oil bath.

  • Monitoring: Withdraw aliquots periodically. In the presence of a GC internal standard (e.g., hexadecane), track the conversion. Complete conversion is generally achieved within 1 hour.

  • Isolation: Cool to room temperature, filter through a short pad of silica gel to remove the tin catalyst, and evaporate the nitromethane under reduced pressure to yield the crude six-membered cycloisomerized product.

Comparative Quantitative Data

To validate the causality of the catalyst modifications, the table below highlights comparative yield data for the cycloisomerization of a standard 1,6-diene model substrate (dimethyl bis(methallyl)malonate) across different Lewis acid implementations [1].

Catalyst VariantCounter-Ion DelocalizationSolvation StateLoadingSolventYield / Conversion (1 Hour)Primary Regioselectivity
Sn(NTf₂)₄·6DMSO High (Triflimidate)DMSO (Labile) 5 mol% CH₃NO₂ (Reflux) > 95% (Complete) 6-Membered Ring
Sn(OTf)₄·6DMSOModerate (Triflate)DMSO (Labile)5 mol%CH₃NO₂ (Reflux)< 30% (Poor)-
Sn(NTf₂)₄·xH₂OHigh (Triflimidate)Hydrate (Strong)5 mol%CH₃NO₂ (Reflux)< 50% (Moderate)Mixed / Degradation
Sn(NTf₂)₄·6DMSOHigh (Triflimidate)DMSO (Labile)5 mol%(CH₂Cl)₂ (Reflux)18% (Sub-optimal temp)-

Insight: The table verifies that both the NTf₂⁻ counterion and the anhydrous DMSO solvation state are critical for achieving high catalytic turnover. Furthermore, the selection of nitromethane as the solvent ensures sufficient thermal energy is supplied to push recalcitrant substrates to full conversion.

References

  • Godeau, J., Olivero, S., Antoniotti, S., & Duñach, E. (2009). "Lewis superacids derived from triflic and triflimidic acids and their use as catalysts in 1,6-diene cycloisomerisation." Comptes Rendus Chimie, 12(8), 911-915. Available at:[Link]

  • Touati, B., El Bouakher, A., Taillier, C., Ben Othman, R., Trabelsi-Ayadi, M., Antoniotti, S., Duñach, E., & Dalla, V. (2016). "Enolizable Carbonyls and N,O-Acetals: A Rational Approach for Room-Temperature Lewis Superacid-Catalyzed Direct α-Amidoalkylation of Ketones and Aldehydes." Chemistry – A European Journal, 22(17), 6012-6022. Available at:[Link]

  • Antoniotti, S., & Duñach, E. (2008). "Facile preparation of metallic triflates and triflimidates by oxidative dissolution of metal powders." Chemical Communications, (8), 993-995. Available at:[Link]

High-Efficiency Organotin-Mediated Regioselective Protection of Alcohols and Polyols

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and natural product synthesis increasingly rely on complex carbohydrate and polyol scaffolds, distinguishing between multiple hydroxyl groups of similar reactivity remains a formidable synthetic bottleneck. Organotin catalysts, specifically dibutyltin oxide (DBTO) and dibutyltin dichloride (DBTC), offer an elegant, stereoelectronically controlled solution. By forming cyclic stannylene acetal intermediates, these reagents artificially exaggerate the nucleophilicity of specific hydroxyl groups—allowing for pinpoint regioselective alkylation, acylation, and sulfonylation without relying on exhausting multi-step protection/deprotection sequences ()[1].

This application note details the mechanistic underpinnings and field-proven protocols for executing these transformations with high fidelity, emphasizing self-validating experimental checkpoints.

Mechanistic Causality: The Stannylene Acetal Paradigm

The addition of DBTO to a polyol network does not uniformly activate all hydroxyls. Instead, upon azeotropic reflux, DBTO coordinates with vicinal diols to form a five-membered dioxastannolane (stannylene acetal) ring.

The resulting regioselectivity is not random; it is governed by inherent stereoelectronic constraints of the substrate (e.g., a pyranoside ring). The spatial geometry of the organotin intermediate forces the coordination of the tin atom preferentially toward axial oxygen atoms. This dynamic pulls electron density away from the adjacent equatorial oxygen, paradoxically making the equatorial oxygen highly nucleophilic when the intermediate is exposed to an electrophile ()[2].

Furthermore, stannylene acetals naturally exist as sluggish, unreactive oligomeric networks. The strategic addition of a halide co-catalyst—such as tetrabutylammonium bromide (TBAB) or Cesium Fluoride (CsF)—is causally necessary to break these oligomers. The halide coordinates directly to the tin center, yielding a monomeric, highly reactive anionic stannate complex that rapidly attacks the incoming electrophile ()[3].

StannylenePathway N1 Unprotected Polyol N3 Stannylene Acetal Intermediate N1->N3 Reflux (-H2O) N2 Dibutyltin Oxide (DBTO) N2->N3 Sn Coordination N6 Regioselectively Protected Alcohol N3->N6 Anionic Complex Activation N4 Halide Additive (e.g., TBAB) N4->N6 Enhances Nucleophilicity N5 Electrophile (R-X, TsCl) N5->N6 Substitution

Mechanistic workflow of organotin-mediated regioselective alcohol protection.

Substrate Selectivity Profile

Predictive control is essential when designing synthesis routes. The table below summarizes empirical selectivity outcomes when treating common polyol topographies with DBTO ()[1].

Substrate Diol TopographyHydroxyl ConfigurationPreferred Protection SiteSelectivity Confidence
cis-Diol Equatorial / AxialEquatorial OHVery High
trans-Diol Equatorial / Axial (adjacent)Equatorial OH (next to axial)High
trans-Diol Equatorial / EquatorialSteric/Substrate dependentModerate
Terminal Diol Primary / SecondaryPrimary OHVery High

Experimental Workflows

Protocol A: Classical Stoichiometric Regioselective Acylation/Alkylation

This workflow is the gold standard for carbohydrate modification, operating via the isolation of the stannylene acetal intermediate prior to the introduction of the protecting group ()[4].

Reagents & Equipment:

  • Target Polyol / Monosaccharide (1.0 eq, vacuum dried)

  • Dibutyltin oxide (Bu₂SnO) (1.1 eq)

  • Electrophile (e.g., Benzoyl chloride, Acryloyl chloride, Benzyl bromide) (1.2 eq)

  • Anhydrous Toluene

  • Dean-Stark apparatus

Step-by-Step Methodology:

  • Acetal Formation: Suspend the polyol (1.0 mmol) and dibutyltin oxide (1.1 mmol) in 20 mL of anhydrous toluene in a round-bottom flask equipped with a Dean-Stark trap.

  • Azeotropic Dehydration: Heat the mixture to reflux (approx. 110 °C). The reaction must proceed until water is completely removed.

  • Activation: Once acetal formation is complete, cool the mixture to 0 °C. Optional but recommended: Add a stoichiometric amount of nucleophilic base (e.g., triethylamine or pyridine, 1.0 eq) to act as an acid scavenger for the subsequent step.

  • Electrophilic Addition: Slowly add the electrophile (1.2 mmol) dropwise to the stirred solution.

  • Reaction Propagation: Gradually warm the mixture to 25 °C and stir until completion (typically 1–15 hours, dependent on electrophile steric bulk).

  • Work-up: Quench the reaction with water. Evaporate the toluene under reduced pressure. Purify the residue directly via silica gel column chromatography to isolate the regioselectively protected product.

Self-Validation & Visual Checkpoints:

  • Phase Transition: DBTO is completely insoluble in toluene. The system validates its own progression: the initial opaque white suspension must transition into a perfectly clear, homogenous solution upon reflux. If the solution remains cloudy after 3 hours, the system is wet, or the diol is unreactive.

  • TLC Monitoring: Stannylene acetals streak heavily on silica due to their polymeric nature. Do not rely on TLC during the acetal formation stage; instead, monitor the disappearance of the starting material after the electrophile is added.

Protocol B: Catalytic Solvent-Free Regioselective Sulfonylation

To mitigate the toxicity and isolation hurdles of stoichiometric organotin waste, modern variations utilize catalytic DBTO combined with a halide source in a solvent-free melt. This is particularly effective for generating selectively tosylated intermediates ()[3].

Reagents & Equipment:

  • Target Polyol (1.0 eq)

  • Dibutyltin oxide (Bu₂SnO) (0.1 eq / 10 mol%)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq / 10 mol%)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

Step-by-Step Methodology:

  • Dry Blending: In a dry reaction vessel, intimately mix the polyol (1.0 mmol), DBTO (0.1 mmol), and TBAB (0.1 mmol).

  • Base Addition: Add DIPEA (1.5 mmol) directly to the solid mixture.

  • Electrophile Introduction: Add TsCl (1.2 mmol).

  • Thermal Activation: Immerse the vessel in a pre-heated oil bath at 75 °C. Stir the neat mixture vigorously.

  • Reaction Propagation: Maintain at 75 °C for 1 to 3 hours.

  • Work-up: Cool the mixture to room temperature. The crude residue is highly polar and can be directly dry-loaded onto a silica gel column or partitioned between ethyl acetate and saturated aqueous NaHCO₃ before chromatography.

Self-Validation & Visual Checkpoints:

  • Phase Transition (Melt): Because this is a solvent-free methodology, self-validation occurs via a physical state change. The initially granular, heterogeneous solid mixture will gradually liquefy into a viscous, homogenous melt as the temperature reaches 75 °C and the active anionic complexes form.

  • Spectroscopic Validation: Following purification, regioselectivity can be definitively proven via ¹H NMR. A strong downfield shift (approx. +1.0 to +1.5 ppm) of the carbinol proton corresponds directly to the site of sulfonylation or acylation, allowing the exact positional isomer to be confirmed.

References

  • Dimou, A., et al. "Regioselective modification of unprotected glycosides." Chemical Communications, 2015.[Link]

  • Traboni, S., et al. "Catalytic, Regioselective Sulfonylation of Carbohydrates with Dibutyltin Oxide under Solvent-Free Conditions." Catalysts, 2021.[Link]

  • Peng, P., et al. "Stereoelectronic Control in Regioselective Carbohydrate Protection." The Journal of Organic Chemistry, 2012.[Link]

  • Jafari, M., et al. "Regioselective Synthesis of Vinylic Derivatives of Common Monosccarides Through Their Activated Stannylene Acetal Intermediates." Iranian Journal of Pharmaceutical Research, 2010.[Link]

Sources

Application Notes and Protocols: One-Pot Synthesis Using Tin(IV) Catalysts

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of One-Pot Synthesis and the Versatility of Tin(IV) Catalysts

In the realm of modern organic synthesis, efficiency and elegance are paramount. One-pot reactions, where multiple synthetic transformations are carried out in a single reaction vessel without the isolation of intermediates, have emerged as a powerful strategy to streamline the synthesis of complex molecules.[1][2] This approach not only saves time and resources but also minimizes waste, aligning with the principles of green chemistry. The success of one-pot syntheses often hinges on the choice of a robust and versatile catalyst that can orchestrate a cascade of bond-forming events with high selectivity and efficiency.

Among the plethora of catalysts available to the synthetic chemist, Tin(IV) compounds, particularly Tin(IV) chloride (SnCl₄), have carved a niche as highly effective Lewis acid catalysts for a wide range of organic transformations.[3][4] As a strong Lewis acid, SnCl₄ is adept at activating carbonyl groups and other functional groups, thereby facilitating a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[5] Its solubility in many organic solvents and its effectiveness under mild, and even solvent-free, conditions make it an attractive choice for developing practical and scalable one-pot synthetic methodologies.[3] This application note provides an in-depth guide to the use of Tin(IV) catalysts in one-pot synthesis, with a focus on detailed protocols for the preparation of medicinally relevant heterocyclic compounds.

The Catalytic Role of Tin(IV): A Mechanistic Perspective

The efficacy of Tin(IV) catalysts in one-pot synthesis stems from their ability to act as potent Lewis acids. The tin center, with its vacant d-orbitals, readily accepts a pair of electrons from a Lewis basic atom, typically an oxygen or nitrogen atom in a substrate molecule. This coordination polarizes the substrate, enhancing its electrophilicity and rendering it more susceptible to nucleophilic attack.

A classic example illustrating this principle is the Tin(IV)-catalyzed Biginelli reaction, a one-pot, three-component condensation for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). The currently accepted mechanism posits that the reaction is initiated by the condensation of an aldehyde and urea, a process accelerated by the Lewis acidic Tin(IV) catalyst, to form an acyliminium ion intermediate. This highly electrophilic species is then attacked by the enolate of a β-ketoester, followed by cyclization and dehydration to afford the DHPM product.[3] Computational studies using density functional theory (DFT) have provided further insights into the Biginelli reaction mechanism, supporting the "iminium route" where the initial condensation between the aldehyde and urea is a key step.[6]

One-Pot Synthesis Workflow cluster_0 Single Reaction Vessel A Starting Material A Intermediate Transient Intermediates (Not Isolated) A->Intermediate B Starting Material B B->Intermediate C Starting Material C C->Intermediate Catalyst Tin(IV) Catalyst Catalyst->Intermediate Product Final Product Intermediate->Product Workup Single Work-up & Purification Product->Workup

Figure 1: Conceptual workflow of a Tin(IV)-catalyzed one-pot synthesis.

Application & Protocols

This section provides detailed, step-by-step protocols for three distinct one-pot syntheses catalyzed by Tin(IV) compounds, showcasing their versatility in the synthesis of valuable heterocyclic scaffolds.

Protocol 1: One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (Biginelli Reaction)

The Biginelli reaction is a cornerstone of multicomponent reactions, providing access to a class of compounds with a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[3] The use of Tin(IV) chloride as a catalyst offers a simple, efficient, and solvent-free method for the synthesis of these valuable molecules.[3]

Tin(IV) Catalytic Cycle - Biginelli Reaction SnCl4 SnCl4 Activated_Aldehyde Activated Aldehyde [RCHO-SnCl4] SnCl4->Activated_Aldehyde Coordination Aldehyde Aldehyde (RCHO) Aldehyde->Activated_Aldehyde Urea Urea Acyliminium Acyliminium Ion Intermediate Urea->Acyliminium Activated_Aldehyde->Acyliminium + Urea - H2O Enolate_Attack Nucleophilic Attack by Enolate Acyliminium->Enolate_Attack Ketoester β-Ketoester Ketoester->Enolate_Attack Cyclization Cyclization & Dehydration Enolate_Attack->Cyclization DHPM DHPM Product Cyclization->DHPM DHPM->SnCl4 Catalyst Regeneration

Figure 2: Simplified catalytic cycle of SnCl₄ in the Biginelli reaction.

Materials:

  • Aromatic aldehyde (2 mmol)

  • Ethyl acetoacetate or methyl acetoacetate (2 mmol)

  • Urea or thiourea (3 mmol)

  • Tin(IV) chloride pentahydrate (SnCl₄·5H₂O) (0.8 mmol)

  • 50 mL round-bottom flask

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a 50 mL round-bottom flask, add the aromatic aldehyde (2 mmol), β-ketoester (2 mmol), urea or thiourea (3 mmol), and SnCl₄·5H₂O (0.8 mmol).

  • Heat the reaction mixture to 110-115 °C with stirring for 30-90 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add cold water to the solidified mass to dissolve any unreacted urea.

  • Filter the solid product and wash with cold water.

  • The crude product can be purified by recrystallization from a mixture of ethyl acetate and petroleum ether (1:3) or by column chromatography on silica gel to afford the pure 3,4-dihydropyrimidin-2(1H)-one.[3]

Quantitative Data:

Aldehydeβ-KetoesterUrea/ThioureaTime (min)Yield (%)Reference
BenzaldehydeEthyl acetoacetateUrea6091[3]
4-ChlorobenzaldehydeEthyl acetoacetateUrea4590[3]
4-MethoxybenzaldehydeEthyl acetoacetateUrea7588[3]
BenzaldehydeMethyl acetoacetateThiourea6089[3]

Table 1: Representative yields for the SnCl₄-catalyzed one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones.

Protocol 2: One-Pot Synthesis of β-Amino Carbonyl Compounds (Mannich Reaction)

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that provides access to β-amino carbonyl compounds, which are valuable synthetic intermediates for the preparation of various pharmaceuticals and natural products. Tin(IV) chloride has been shown to be an efficient catalyst for the direct, one-pot, three-component Mannich-type reaction of ketones, aldehydes, and amines.[4][7]

Materials:

  • Aromatic ketone (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Aromatic amine (1.0 mmol)

  • Tin(IV) chloride pentahydrate (SnCl₄·5H₂O) (e.g., 10 mol%)

  • Ethanol (5 mL)

  • 25 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a 25 mL round-bottom flask, dissolve the aromatic ketone (1.0 mmol), aromatic aldehyde (1.0 mmol), and aromatic amine (1.0 mmol) in ethanol (5 mL).

  • To this solution, add SnCl₄·5H₂O (10 mol%).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure β-amino carbonyl compound.[7]

Quantitative Data:

KetoneAldehydeAmineYield (%)Reference
AcetophenoneBenzaldehydeAniline92[7]
Acetophenone4-ChlorobenzaldehydeAniline96[7]
Acetophenone4-NitrobenzaldehydeAniline85[7]
CyclohexanoneBenzaldehydeAniline83[8]

Table 2: Representative yields for the SnCl₄-catalyzed one-pot synthesis of β-amino carbonyl compounds.

Protocol 3: One-Pot Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities, including anticancer properties.[9] A facile one-pot synthesis of these compounds can be achieved through the Tin(IV) chloride-catalyzed condensation of 5-aminopyrazoles with β-ketoesters.[10]

Materials:

  • 5-Amino-4-cyanopyrazole derivative (1 mmol)

  • β-Ketoester (e.g., ethyl acetoacetate) (1.2 mmol)

  • Tin(IV) chloride (SnCl₄) (e.g., 1.5 mmol)

  • Dry toluene (10 mL)

  • Round-bottom flask with a reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 5-amino-4-cyanopyrazole derivative (1 mmol) and dry toluene (10 mL).

  • Add the β-ketoester (1.2 mmol) to the suspension.

  • Carefully add Tin(IV) chloride (1.5 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 3-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium carbonate (Na₂CO₃).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired pyrazolo[3,4-b]pyridine.[10]

Safety and Handling of Tin(IV) Catalysts

Tin(IV) chloride and its hydrates are corrosive and moisture-sensitive.[7][11] It is essential to handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[7] Anhydrous Tin(IV) chloride is particularly reactive with water and should be handled under an inert atmosphere.[6]

Conclusion and Future Outlook

Tin(IV) catalysts, particularly Tin(IV) chloride, are powerful and versatile tools for the development of efficient and practical one-pot synthetic methodologies. Their strong Lewis acidity enables the activation of a wide range of substrates, facilitating the construction of complex molecular architectures in a single step. The protocols detailed in this application note for the synthesis of dihydropyrimidinones, β-amino carbonyl compounds, and pyrazolo[3,4-b]pyridines highlight the broad utility of Tin(IV) catalysts in generating medicinally relevant heterocyclic compounds. As the demand for sustainable and efficient synthetic methods continues to grow, the exploration of novel Tin(IV)-based catalytic systems and their application in an even wider array of one-pot reactions will undoubtedly remain a vibrant area of research in the years to come.

References

  • Reddy, C. V., et al. (2008). Tin(lV) catalyzed one-pot synthesis of 3,4-dihydropyrimidin-2-(1H)-ones. Indian Journal of Chemistry - Section B, 47B(12), 1871-1875. [Link]

  • Arghavani-Hadi, M. R., et al. (2011). SnCl4 · 5H2O-catalyzed synthesis of β-amino carbonyl compounds via a direct Mannich-type reaction. Preparative Biochemistry and Biotechnology, 41(1), 1-6. [Link]

  • Tachikawa, H., & Nakagawa, H. (2021). stereoselectivity of the biginelli reaction catalyzed by chiral primary amine: a computational study. HETEROCYCLES, 103(2), 893. [Link]

  • Southern Biological. (n.d.). SAFETY DATA SHEET (SDS) - Tin (IV) chloride, 0.1M. [Link]

  • Harper College. (2009). Material Safety Data Sheet Tin(IV) chloride pentahydrate, 98+%. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2022). One-pot three-component synthesis of novel pyrazolo[3,4-b]pyridines as potent antileukemic agents. European Journal of Medicinal Chemistry, 227, 113952. [Link]

  • Li, A.-H., et al. (2006). A Highly Effective One-Pot Synthesis of Quinolines from o-Nitroarylcarbaldehydes. Organic & Biomolecular Chemistry, 4(18), 3422-3428. [Link]

  • Toche, R., et al. (2016). Synthesis, Characterization of β- amino ketone Complexes and Study of their Antibacterial Activity. Der Pharmacia Lettre, 8(11), 124-127. [Link]

  • Beiranvand, M., & Dekamin, M. G. (2023). Recent Review of One-Pot Synthesis of Heterocyclic Compounds Utilizing Green Catalysts. Catalysts, 13(4), 749. [Link]

  • Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632. [Link]

  • Javahershenas, R., & Khalafy, J. (2021). An efficient one-pot, four-component synthesis of a series of pyrazolo[3,4-b]pyridines in the presence of magnetic LDH as a nanocatalyst. Journal of Pharmaceutical and Chemical Sciences, 5(3), 1-4. [Link]

  • Indian Institute of Technology Bombay. (2023). One Pot Process for Synthesizing Functionalized Quinolines via Metal-Free, Oxonium Ion Driven Carboamination of Alkynes. [Link]

  • Wikipedia. (n.d.). Lewis acid catalysis. [Link]

  • Zhao, W., et al. (2002). A Novel and Facile Synthesis of Pyrazolo[3,4-b]pyridines. Journal of Chemical Research, Synopses, (9), 454-455. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino ketone synthesis by C-C coupling. [Link]

  • Al-Jibori, S. A. S. (2018). A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers, 3(3). [Link]

  • Royal Society of Chemistry. (n.d.). Spectroscopic and electrochemical studies of tin(iv) complexes with noninnocent N2S2 and N2O2 ligands based on acenaphthene. [Link]

  • Kumar, A., & Kumar, R. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19575-19597. [Link]

  • Tran-Hoang, M., & Kodadek, T. (2019). Solid-Phase Synthesis of β-Amino Ketones Via DNA-Compatible Organocatalytic Mannich Reactions. ACS combinatorial science, 21(3), 226–231. [Link]

  • Japan Society for the Promotion of Science. (2021). Computational Studies on the Electronic Structures and the Reaction Mechanisms of Ra- re-Earth- and Transition-Metal Complexes. [Link]

  • Guo, W. (2023). Computational Studies of Reactivity, Selectivity, and Non-Classical Pathways in Organic and Organometallic Systems. eScholarship, University of California. [Link]

  • Kappe, C. O. (2011). Pietro Biginelli: The Man Behind the Reaction. European Journal of Organic Chemistry, 2011(30), 5879-5888. [Link]

  • El-Dafrawy, S. M., et al. (2019). Proposed mechanism for the Biginelli reaction. ResearchGate. [Link]

  • Thoonen, S. H. L., et al. (2004). Synthetic aspects of tetraorganotins and organotin(IV) halides. Journal of Organometallic Chemistry, 689(13), 2145-2157. [Link]

  • Ben-sedrine, F., et al. (2023). New Catalysts Based on Carboxylate Sn(IV) Complexes Used in the Oxidation Reaction of 3,5-Di. Preprints.org. [Link]

  • Al-Harrasi, A., et al. (2020). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Molecules, 25(18), 4268. [Link]

  • Li, G., et al. (2012). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Chiang Mai Journal of Science, 39(1), 49-58. [Link]

  • Yousif, E., et al. (2021). Chemistry of Some Organotin Compounds. Al-Nahrain Journal of Science, 24(3), 1-8. [Link]

  • Ali, M., & Yousif, E. (2016). Chemistry and Applications of Organotin(IV) Complexes: A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(5), 2611-2621. [Link]

  • Eliel, E. L., & Fisk, M. T. (1955). 5-METHYLFURFURYLDIMETHYLAMINE. Organic Syntheses, 35, 78. [Link]

  • Reddy, G. J., et al. (2016). Zinc Acetate Catalysed Mannich Reaction: An Efficient Procedure for the Synthesis of β-amino Carbonyl Compounds. JETIR, 3(7), 405-411. [Link]

  • ThaiScience. (n.d.). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. [Link]

  • Sadanandan, S., et al. (2012). Synthesis and Characterization of Tin (IV) Tungstate Nanoparticles – A Solid Acid Catalyst. Bulletin of Chemical Reaction Engineering & Catalysis, 7(2), 153-160. [Link]

  • Tietze, L. F. (2006). Domino Reactions in Organic Synthesis. Chemical Reviews, 96(1), 115-136. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Handling & Storage of Tin(IV) Tetrakis(trifluoromethanesulfonimide)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Tin(IV) tetrakis(trifluoromethanesulfonimide) —commonly referred to as ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 or Tin(IV) triflimidate. As a potent Lewis superacid, this catalyst is invaluable for demanding transformations such as the cycloisomerization of 1,6-dienes and the 

-amidoalkylation of enolizable carbonyls[1].

However, its extreme electrophilicity comes with a strict operational caveat: it is highly sensitive to atmospheric moisture. This guide is designed by application scientists to help you understand the mechanistic causality behind handling failures and establish self-validating protocols for your laboratory.

Core Causality: Why is So Sensitive?

To master the handling of


, you must first understand its structural chemistry. The highly electron-withdrawing trifluoromethanesulfonimide 

ligands strip electron density from the central Tin(IV) atom, generating a "superacidic" Lewis metal center[2].

Because the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 center is profoundly electron-deficient, it aggressively seeks electron pair donors. While you want it to coordinate with the 

-electrons of your diene or the oxygen of an N,O-acetal, water acts as a much harder Lewis base . Even trace atmospheric moisture will rapidly outcompete your organic substrates, coordinating directly to the metal to form the stable, heavily hydrated complex

. Once this hydrate forms, the active catalytic sites are physically and electronically blocked, shutting down your reaction.

SnDeactivation A Anhydrous Sn(NTf2)4 (Active Lewis Superacid) B Ambient Moisture (H2O) Exposure A->B Improper Handling C H2O Coordination & Competitive Binding B->C Hard Lewis Base Attack D Sn(NTf2)4·xH2O (Hydrated Complex) C->D Formation of Hydrate E Catalytic Failure (<50% Conversion) D->E Substrate Blocking

Fig 1: Deactivation pathway of Sn(NTf2)4 upon atmospheric moisture exposure.

Quantitative Assessment of Catalyst States

Different formulations and states of


 exhibit vastly different behaviors. The table below summarizes the operational impact of moisture and coordination states based on empirical reaction data.
Catalyst FormulationPhysical StateRelative Moisture ToleranceCatalytic Efficiency (1,6-diene Cycloisomerization)
Anhydrous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Free-flowing powderExtremely Low (Strict inert handling)Excellent (>95% yield, 1h, low loading)
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Crystalline SolidModerate (Storage Class 6.1C)High (DMSO acts as a labile protecting ligand)
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Clumpy / Gummy solidN/A (Already degraded)Poor (<50% overall conversion)

Standard Operating Procedures (SOPs)

To build a self-validating system, rely on procedures that logically prevent error rather than merely checking for it.

Protocol: Inert Glovebox Dispensing & Storage

Always handle anhydrous


 under an inert atmosphere (Argon or Nitrogen) where 

and

are maintained below 1 ppm.
  • Preparation : Pre-dry all reaction vials, PTFE-lined caps, and spatulas in an oven at 120°C for at least 4 hours. Transfer them into the glovebox antechamber while still warm to prevent surface condensation.

  • Antechamber Cycling : Perform a minimum of three vacuum/purge cycles with ultra-high purity (UHP) Argon before bringing the sealed

    
     container into the main chamber.
    
  • Dispensing : Inside the glovebox, weigh the required mass (typically 1-2 mol% loading is sufficient for transformations like direct

    
    -amidoalkylation)[2].
    
  • Validation (The Internal Standard Method) : To verify that your catalyst batch has not degraded in storage, run a micro-scale cycloisomerization blank. Combine the catalyst with a model substrate (e.g., dimethyl bis(methallyl)malonate) and an internal standard (hexadecane). Extract an aliquot after 1 hour and analyze via GC-FID[3]. If the conversion is below 90%, the batch is compromised.

  • Sealing & Storage : For long-term storage, seal the primary catalyst vial with electrical tape or parafilm inside the glovebox. Store the vial inside an airtight secondary container filled with activated desiccant.

Troubleshooting & FAQs

Q: My ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 catalyst turned from a free-flowing powder into a sticky, gummy mass. Can I still use it for my synthesis? 
A:  No. A change in morphology to a gummy or clumpy mass indicates severe water absorption. You have unintentionally synthesized 

. Empirical data demonstrates that using the hydrated form of this tin triflimidate drops reaction conversions to strictly below 50%. Attempting to use this in a complex total synthesis will result in massive substrate loss.

Q: I am trying to run an


-amidoalkylation of a ketone at room temperature, but my reaction is stalling. What is going wrong? 
A: 

is recognized as an optimal, highly active catalyst for room-temperature

-amidoalkylation using unbiased N,O-acetals, even at very low loadings (~1 mol%)[1][2]. If it is stalling, the two most likely causes are:
  • Solvent moisture: Your solvent was not strictly anhydrous. The water in the solvent coordinated to the

    
     center, neutralizing the superacid. Always use freshly distilled or molecular-sieve-dried solvents.
    
  • Reagent impurities: Trace basic impurities (like amines) in your carbonyl donors can permanently poison the catalyst. Ensure your starting materials are meticulously purified.

Q: I am using the DMSO complex variant (CAS 919356-21-1). Does it require the same extreme inert conditions as the anhydrous form? A: The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 complex is slightly more stable to brief atmospheric exposure because the DMSO molecules temporarily occupy the coordination sphere of the metal center, offering kinetic protection against moisture. However, it is still classified as a reactive and toxic compound (Danger H301, H315, Storage Class 6.1C). You should still weigh and store it under inert conditions (desiccator or glovebox) to guarantee reproducibility across multiple synthetic runs.

Q: Can I re-activate a hydrated batch of


 by baking it in a vacuum oven? 
A:  It is highly discouraged. While some metal triflates can be dehydrated under high heat and vacuum, attempting to dehydrate 

often requires temperatures that risk decomposing the delicate triflimide ligands or hydrolyzing the metal center into insoluble tin oxides. It is far more cost-effective and reliable to procure a fresh batch and strictly adhere to glovebox handling protocols.

References

  • Lewis superacids derived from triflic and triflimidic acids and their use as catalysts in 1,6-diene cycloisomerisation Source: Académie des sciences / ScienceDirect URL:[Link]

  • Unité de Recherche en Chimie Organique et Macromoléculaire - Catalyses - URCOM Source: Université Le Havre Normandie URL: [Link]

  • Enolizable Carbonyls and N,O-Acetals: A Rational Approach for Room-Temperature Lewis Superacid-C

    
    -Amidoalkylation of Ketones and Aldehydes 
    Source: PubMed (Chemistry. 2016 Apr 18;22(17):6012-22)
    URL:[Link]
    

Sources

Deactivation and regeneration of Sn(NTf2)4 catalyst

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Deactivation, Troubleshooting, and Regeneration

Welcome to the Technical Support Center for the potent Lewis acid catalyst, Tin(IV) bis(trifluoromethanesulfonyl)imide, Sn(NTf2)4. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the use of this highly effective but sensitive catalyst. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your catalytic processes.

Part 1: Understanding Your Catalyst: The Nature of Sn(NTf2)4

Sn(NTf2)4 is a powerful Lewis acid owing to the electron-deficient nature of the Sn(IV) center, further enhanced by the highly electron-withdrawing bis(trifluoromethanesulfonyl)imide ([NTf2]⁻) anions. This high Lewis acidity makes it an excellent catalyst for a variety of organic transformations.[1][2][3] However, this reactivity also makes it susceptible to deactivation by various mechanisms.

Part 2: Troubleshooting Catalyst Deactivation

Reduced catalytic activity is a common issue. The following section details the most probable causes of deactivation and provides a logical troubleshooting workflow.

Common Deactivation Pathways

The primary mechanisms for the deactivation of Sn(NTf2)4 are hydrolysis, nucleophilic poisoning, and thermal degradation.

  • Hydrolysis: Sn(NTf2)4 is extremely sensitive to moisture. Water acts as a nucleophile, coordinating to the tin center and leading to the formation of less active tin hydroxide or oxide species. The triflimide anion itself is relatively stable to hydrolysis, but the overall catalytic activity is compromised.

  • Nucleophilic Poisoning: Many compounds can act as Lewis bases and bind to the Sn(IV) center, competing with the substrate and deactivating the catalyst. Common poisons include water, alcohols, amines, thiols, and even some solvents with lone pairs of electrons (e.g., ethers, amides).[4]

  • Thermal Degradation: While metal triflimides generally exhibit good thermal stability, prolonged exposure to very high temperatures can lead to decomposition.[5] The exact decomposition temperature for Sn(NTf2)4 is not widely reported, but caution should be exercised at elevated temperatures.

Troubleshooting Flowchart

The following diagram outlines a systematic approach to diagnosing the cause of catalyst deactivation.

G cluster_0 Start: Reduced Catalyst Activity Observed cluster_1 Initial Checks cluster_2 Investigation of Deactivation Mechanism cluster_3 Diagnosis cluster_4 Action Start Significant drop in conversion or yield Check_Reagents 1. Verify purity and dryness of all reagents and solvents. Start->Check_Reagents Check_Setup 2. Ensure glassware is flame-dried and the reaction is under an inert atmosphere. Check_Reagents->Check_Setup Is_Moisture Was there any potential exposure to moisture? Check_Setup->Is_Moisture Is_Poison Do any reagents or byproducts contain strong nucleophiles (e.g., -OH, -NH2, -SH)? Is_Moisture->Is_Poison No Hydrolysis Likely Cause: Hydrolysis Is_Moisture->Hydrolysis Yes Is_Thermal Was the reaction run at an unusually high temperature? Is_Poison->Is_Thermal No Poisoning Likely Cause: Nucleophilic Poisoning Is_Poison->Poisoning Yes Thermal Likely Cause: Thermal Degradation Is_Thermal->Thermal Yes Optimize Optimize reaction conditions (e.g., purify reagents, lower temperature) Is_Thermal->Optimize No/Unsure Regenerate Proceed to Regeneration Protocol Hydrolysis->Regenerate Poisoning->Regenerate Thermal->Optimize

Caption: A step-by-step guide to troubleshooting Sn(NTf2)4 catalyst deactivation.

Part 3: Catalyst Regeneration Protocol

For deactivation caused by hydrolysis or nucleophilic poisoning, a carefully executed regeneration protocol can restore the catalyst's activity. This procedure is based on the principle of removing the poisoning species and rigorously drying the catalyst.

Important Note: All steps must be performed under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) with anhydrous solvents.

Materials and Reagents
  • Deactivated Sn(NTf2)4 catalyst

  • Anhydrous, non-coordinating solvent (e.g., dichloromethane, toluene)

  • Anhydrous diethyl ether

  • High-vacuum pump

  • Flame-dried glassware

Step-by-Step Regeneration Procedure
  • Dissolution and Washing:

    • Transfer the deactivated catalyst to a flame-dried Schlenk flask under an inert atmosphere.

    • Add a minimal amount of anhydrous, non-coordinating solvent to dissolve the catalyst.

    • If the deactivation is suspected to be due to non-volatile nucleophiles, a washing step may be beneficial. Add a larger volume of the anhydrous, non-coordinating solvent to dilute the solution.

  • Precipitation and Isolation:

    • Slowly add anhydrous diethyl ether to the solution with stirring. Sn(NTf2)4 is generally less soluble in diethyl ether, which will induce its precipitation.

    • Continue adding diethyl ether until precipitation appears complete.

    • Allow the solid to settle, then carefully decant the supernatant liquid via cannula transfer.

  • Drying the Regenerated Catalyst:

    • Wash the precipitated solid two to three times with small portions of anhydrous diethyl ether, decanting the supernatant each time.

    • After the final wash, place the flask under high vacuum for several hours to remove all traces of solvent. Gentle heating (e.g., 40-50 °C) can aid in this process, but avoid excessive temperatures.

Verification of Regeneration

The success of the regeneration can be qualitatively assessed by the restoration of catalytic activity in a test reaction. For a more quantitative measure, spectroscopic methods such as ¹¹⁹Sn NMR can be employed to confirm the chemical environment of the tin center, although this is often not practical for routine laboratory work.

Frequently Asked Questions (FAQs)

Q1: My catalyst has turned from a white powder to a sticky solid. What happened?

A1: This is a strong indication of hydrolysis. The formation of tin hydroxide or hydrated species can lead to a change in the physical appearance of the catalyst. Rigorous exclusion of moisture from your reaction is critical.

Q2: Can I regenerate the catalyst if it has been deactivated by a strongly coordinating ligand?

A2: It depends on the binding affinity of the ligand. The washing and precipitation protocol described above is designed to remove weakly to moderately bound species. For very strongly bound ligands, regeneration may not be effective.

Q3: What is the best way to store Sn(NTf2)4?

A3: Sn(NTf2)4 should be stored in a tightly sealed container, preferably in a desiccator or a glovebox, under an inert atmosphere and away from light.

Q4: I suspect my solvent is the source of deactivation. How can I be sure?

A4: The best practice is to use freshly distilled, anhydrous solvents. You can test your solvent by running a control reaction with a fresh batch of catalyst and your suspected solvent. If the reaction fails, the solvent is likely the issue.

Q5: Is there a visual indicator for catalyst deactivation?

A5: While a change in physical appearance can indicate hydrolysis, there is no universal visual cue for all types of deactivation. The most reliable indicator is a decrease in reaction rate or yield.

Data Summary Table

Deactivation MechanismCommon CausesObservable SignsRegeneration Feasibility
Hydrolysis Exposure to atmospheric moisture, wet solvents or reagents.Change in physical appearance (e.g., becoming sticky or clumpy), decreased activity.High, with rigorous drying.
Nucleophilic Poisoning Presence of Lewis basic functional groups (-OH, -NH₂, -SH, etc.) in substrates, reagents, or solvents.Gradual or rapid loss of activity.Moderate to high, depending on the binding strength of the poison.
Thermal Degradation Excessive reaction temperatures.Irreversible loss of activity, potential color change of the catalyst.Low to none.

Visualizing the Deactivation and Regeneration Cycle

G Active_Catalyst Active Sn(NTf2)4 Deactivated_Catalyst Deactivated Catalyst (e.g., Sn(NTf2)4·(H2O)x) Active_Catalyst->Deactivated_Catalyst Deactivation (Hydrolysis/Poisoning) Regeneration_Process Regeneration Protocol (Washing & Drying) Deactivated_Catalyst->Regeneration_Process Regeneration_Process->Active_Catalyst Restoration of Activity

Caption: The cycle of catalyst deactivation and regeneration.

References

  • Peterson, J. L., Guijarro, A. M., & Johnstone, T. C. (2026). Selective Catalytic Styrene Dimerization through the Combined Action of a Strong Sn(IV)-Porphyrin Lewis Acid and a Weak Brønsted Base. Inorganic chemistry, 65(4), 1835–1844. [Link]

  • ResearchGate. (n.d.). Calculated Lewis Acidity Metrics for the Studied Sn(IV) Porphyrin Complexes a. Retrieved from [Link]

  • ResearchGate. (n.d.). From Sn(II) to Sn(IV): Enhancing Lewis Acidity Via Oxidation. Retrieved from [Link]

  • JoVE. (2015, March 4). Preparing Anhydrous Reagents and Equipment. [Link]

  • ACS Publications. (2023, November 27). Rapid Lewis Acid Screening and Reaction Optimization Using 3D-Printed Catalyst-Impregnated Stirrer Devices in the Synthesis of Heterocycles. The Journal of Organic Chemistry. [Link]

  • Sciencemadness Wiki. (2023, July 25). Drying solvents. [Link]

  • Scribd. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • Google Patents. (n.d.). Method for dehydrating metal chlorides.
  • Clean Energy Technologies Research Institute | CETRI. (n.d.). Catalyst Washing Processes. Retrieved from [Link]

  • European Publication Server. (n.d.). Process for preparing anhydrous salts of dihydroxy aromatic compounds. Retrieved from [Link]

  • protocols.io. (2023, March 20). Acid Wash Protocol (Alegado Lab). [Link]

  • ACS Publications. (2026, January 22). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. Inorganic Chemistry. [Link]

  • PubMed. (2024, April 24). Role of Lewis acid/base anchor atoms in catalyst regeneration: a comprehensive study on biomimetic EP3Fe nitrogenases. Physical Chemistry Chemical Physics. [Link]

  • SAE International. (2013, April 8). Impact of Fuel Metal Impurities on the Durability of a Light Duty Diesel Aftertreatment System. [Link]

  • ResearchGate. (n.d.). 44 questions with answers in HOMOGENEOUS CATALYSIS | Science topic. Retrieved from [Link]

  • PubMed. (2016, July 5). Determination of solubility limit of Sn(4+) in fluorite structured terbia with simultaneous evaluation of photocatalytic function. Dalton Transactions. [Link]

  • PubMed Central. (2021, January 31). Catalyst-controlled asymmetric substitution reactions by racemic nucleophiles: From singly to doubly enantioconvergent processes. [Link]

  • Royal Society of Chemistry. (2021, September 16). The high thermal stabilizing capability of noble metals (Pd and Au) supported by SBA-15 and the impact on CO oxidation. RSC Advances. [Link]

  • PubMed. (2010, March 1). An air stable moisture resistant titanium triflate complex as a Lewis acid catalyst for C-C bond forming reactions. Chemistry, an Asian Journal. [Link]

  • ChemRxiv. (n.d.). Interplay of acid sites and surface hydrophobicity in tin silicate catalysts. Retrieved from [Link]

  • ACS Publications. (2024, July 24). Impact of Sn Lewis Acid Sites on the Dehydration of Cyclohexanol. ACS Catalysis. [Link]

  • Springer. (n.d.). Mechanisms in Homogeneous Catalysis. Retrieved from [Link]

  • SlidePlayer. (2020, March 28). Homogeneous Catalysis. [Link]

  • YouTube. (2024, July 19). Principles of Homogeneous Catalysis. [Link]

  • ACS Publications. (2009, March 5). C#F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Solvent free esterification reactions using Lewis acids in solid phase catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Air- and water-stable Lewis acids: synthesis and reactivity of P-trifluoromethyl electrophilic phosphonium cations. Chemical Communications. [Link]

  • Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. Retrieved from [Link]

  • PubMed. (n.d.). Enhanced thermal stability of nanograined metals below a critical grain size. Retrieved from [Link]

  • ResearchGate. (2025, November 17). SO4/Sn-MMT Solid Acid Catalyst for Xylose and Xylan Conversion into Furfural in the Biphasic System. [Link]

  • PubMed. (2005, February 4). Stille reactions catalytic in tin: a "Sn-F" route for intermolecular and intramolecular couplings. The Journal of Organic Chemistry. [Link]

  • Michigan State University. (n.d.). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. Retrieved from [Link]

  • PubMed. (2001, June 19). The effects of packaging on the stability of a moisture sensitive compound. Journal of Pharmaceutical Sciences. [Link]

  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. [Link]

  • MDPI. (2025, November 3). Influence of SnCl2 and SnC2O4 Precursors on the Corrosion Protection of SnO2 Coatings on 304 Stainless Steel in 3% NaCl Solution. Coatings. [Link]

  • PubMed Central. (2025, February 13). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. [Link]

  • PubMed Central. (n.d.). Specificity of the Thermal Stability and Reactivity of Two-Dimensional Layered Cu–Fe Sulfide-Mg-Based Hydroxide Compounds (Valleriites). Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic hydrolyses of trifluoroacetyl fluoride by water. Retrieved from [Link]

  • ResearchGate. (2026, January 16). Effect of Sn on Microstructure and Sulfide Precipitation in Ultra Low Carbon Steel. [Link]

  • PubMed. (2012, March 16). Hydrolysis of N-alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.). Low-temperature regenerative type moisture absorbing element.
  • PubMed Central. (2025, August 21). Microstructure and corrosion resistance of hybrid additively manufactured Ti-6Al-4V via laser powder bed fusion. [Link]

  • Patsnap. (2025, June 19). Impact of metal fouling on catalyst life. [Link]

Sources

Impact of solvent choice on Sn(NTf2)4 catalytic activity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Tin(IV) bis(trifluoromethanesulfonyl)imide, Sn(NTf₂)₄. This document serves as a specialized resource for researchers, chemists, and drug development professionals leveraging this powerful Lewis acid catalyst. My goal is to provide you with not just protocols, but the underlying chemical rationale to empower you to troubleshoot experiments, optimize reaction conditions, and innovate with confidence. The choice of solvent is arguably one of the most critical parameters influencing the outcome of a Sn(NTf₂)₄-catalyzed reaction, and this guide is structured to address the specific challenges and questions that arise from this interplay.

Section 1: Troubleshooting Guide

This section is designed to address common experimental failures and suboptimal results in a direct, problem-solution format.

Q1: My reaction is extremely slow or shows no conversion. What's the most likely solvent-related cause?

A1: The most probable cause for low or no catalytic activity is the deactivation of the Sn(IV) catalytic center by the solvent itself. Sn(NTf₂)₄ is an exceptionally strong Lewis acid because the large, charge-diffuse bis(trifluoromethanesulfonyl)imide (NTf₂⁻) anion is a very poor ligand for the tin center. This leaves the Sn(IV) ion highly electrophilic and available to activate your substrate. However, if the solvent molecules are strong Lewis bases, they will coordinate to the tin center, competing with your substrate and effectively poisoning the catalyst.

Expert Insight: The coordinating ability of a solvent is often quantified by its Gutmann Donor Number (DN). Solvents with high DNs, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF), are particularly problematic.[1][2] While they may be excellent for dissolving reagents, their lone pairs of electrons readily occupy the vacant orbitals on the tin atom, rendering it catalytically inert.

Recommended Solutions:

  • Switch to a Non-Coordinating Solvent: The first and most effective step is to switch to a solvent with a low donor number. Halogenated solvents are often the best starting point.

    • Dichloromethane (DCM) : An excellent first choice. It provides moderate polarity to dissolve a wide range of substrates without significant coordination.

    • 1,2-Dichloroethane (DCE): Similar to DCM, but with a higher boiling point, allowing for reactions at elevated temperatures.

    • Toluene or Chlorobenzene: Good non-polar, non-coordinating options, especially when substrate solubility is not an issue.[3]

  • Ensure Anhydrous Conditions: Sn(NTf₂)₄ is highly sensitive to moisture. Water is a Lewis base and a protic reagent that can hydrolyze and deactivate the catalyst. Always use freshly distilled, anhydrous solvents stored over molecular sieves.

  • Increase Catalyst Loading (Use with Caution): If a moderately coordinating solvent is unavoidable due to solubility constraints, increasing the catalyst loading (e.g., from 1 mol% to 5-10 mol%) may restore some activity. However, this is a less elegant solution and can complicate purification.

Below is a troubleshooting workflow to guide your decision-making process when encountering low reactivity.

start Start: Low or No Conversion check_solvent What is the solvent? start->check_solvent coordinating Coordinating Solvent (e.g., THF, MeCN, DMSO, DMF) check_solvent->coordinating High Donor Number non_coordinating Non-Coordinating Solvent (e.g., DCM, Toluene, Hexane) check_solvent->non_coordinating Low Donor Number solution1 Action: Switch to a non-coordinating solvent like DCM or Toluene. coordinating->solution1 check_water Is the solvent strictly anhydrous? non_coordinating->check_water success Problem Resolved solution1->success dry_solvent Action: Use freshly distilled solvent over activated molecular sieves. check_water->dry_solvent No check_solubility Are all reactants fully dissolved? check_water->check_solubility Yes dry_solvent->success solubility_issue Action: Consider a co-solvent or a slightly more polar, non-coordinating solvent (e.g., nitromethane). check_solubility->solubility_issue No check_solubility->success Yes solubility_issue->success

Caption: Troubleshooting workflow for low Sn(NTf₂)₄ catalytic activity.

Q2: My reaction is giving poor selectivity (e.g., wrong regioisomer or low diastereoselectivity). How can the solvent be tuned to fix this?

A2: Reaction selectivity is intimately tied to the structure and stability of the reaction's transition state. The solvent plays a critical role in stabilizing or destabilizing this transition state relative to other competing pathways.[4][5]

Expert Insight:

  • Polarity and Transition State Stabilization: For many reactions, the desired transition state is more ordered and less polar than the ground state. Using a non-polar solvent (e.g., toluene, hexanes) can favor this organized transition state, leading to higher selectivity. Conversely, highly polar solvents can stabilize charged intermediates that might lead to undesired pathways (e.g., SN1 instead of a desired concerted reaction).[6]

  • Solvent Cages and Steric Hindrance: The solvent molecules form a "cage" around the reacting species. This cage can influence the steric environment of the catalyst-substrate complex, favoring one approach of the incoming nucleophile over another, thereby enhancing diastereoselectivity.

Recommended Solutions:

  • Screen Solvents of Varying Polarity: Create a solvent optimization matrix. Keep all other reaction parameters constant and test a range of anhydrous solvents.

    • Non-Polar: Hexane, Toluene

    • Moderately Polar (Non-Coordinating): Dichloromethane (DCM), Chlorobenzene

    • Polar (Use with Care): Nitromethane (can be effective but is highly polar and reactive)

  • Consider Temperature Effects: Lowering the reaction temperature often increases selectivity by making the reaction more sensitive to small differences in activation energy between competing transition states. This must be balanced with the reaction rate. A less coordinating solvent may allow you to achieve a reasonable rate at a lower temperature.

Data Presentation: Solvent Property and Impact Matrix

SolventDielectric Constant (ε)Donor Number (DN)Boiling Point (°C)Expected Impact on Sn(NTf₂)₄ ActivitySelectivity Considerations
Hexane1.9~069High (if soluble)Often improves diastereo-/regioselectivity.
Toluene2.40.1111High Excellent for promoting ordered transition states.
Dichloromethane (DCM)9.11.240Very High (General Purpose)Good starting point; balances solubility and activity.
1,2-Dichloroethane (DCE)10.40.184Very High Good for higher temperature reactions.
Tetrahydrofuran (THF)7.520.066Low to None (Inhibited)Avoid unless absolutely necessary for solubility.
Acetonitrile (MeCN)37.514.182Low (Strongly Inhibited)Strong coordination deactivates the catalyst.
DMSO47.029.8189None (Poisoned)Should not be used.

Section 2: Frequently Asked Questions (FAQs)

This section addresses broader conceptual questions regarding the use of Sn(NTf₂)₄ and solvent interactions.

Q3: Why is Sn(NTf₂)₄ considered such a potent Lewis acid, and how does this relate to solvent choice?

A3: The potency of a metal-based Lewis acid is determined by two main factors: the charge and electrophilicity of the metal center, and the coordinating ability of its counter-ions (ligands).

  • High Oxidation State: The tin atom is in the +4 oxidation state, making it highly electron-deficient and a powerful Lewis acid.[7][8]

  • Weakly Coordinating Anion: The bis(trifluoromethanesulfonyl)imide (NTf₂⁻) anion is one of the most weakly coordinating anions known. The negative charge is delocalized over two sulfonyl groups and two trifluoromethyl groups, making it very large and diffuse. This means it has a very weak interaction with the Sn⁴⁺ cation, leaving the metal center exceptionally exposed and reactive towards substrates.

This high reactivity is a double-edged sword. It allows for the activation of even weakly basic substrates, but it also makes the catalyst extremely sensitive to deactivation by any Lewis basic species in the reaction medium, with the solvent being the most abundant. The choice of a non-coordinating solvent is therefore paramount to preserving this intrinsic reactivity.

cluster_0 Scenario 1: Non-Coordinating Solvent cluster_1 Scenario 2: Coordinating Solvent cat1 Sn(NTf₂)₄ Catalyst Open Catalytic Site prod1 Activated Complex [Substrate-Sn]⁺ cat1->prod1 Activates sub1 Substrate (e.g., Aldehyde) sub1->cat1:f1 Binds to Sn(IV) sol1 Solvent (DCM) cat2 Sn(NTf₂)₄ Catalyst Blocked Catalytic Site blocked Deactivated Complex [Solvent-Sn] cat2->blocked Deactivates sub2 Substrate (e.g., Aldehyde) sol2 Solvent (THF) sol2->cat2:f1 Binds Strongly

Caption: Solvent interaction with the Sn(NTf₂)₄ catalytic center.

Q4: Are there any situations where a coordinating solvent might be intentionally used?

A4: While generally avoided, there are niche scenarios where a weakly coordinating solvent might be used to temper the reactivity of Sn(NTf₂)₄. If the catalyst is too active and leads to substrate or product degradation, a solvent like diethyl ether or a carefully controlled amount of a slightly more basic additive could potentially moderate its Lewis acidity. This is an advanced technique that requires meticulous optimization and is generally not a recommended starting point. The primary strategy should always be to control reactivity via temperature and catalyst loading in a non-coordinating solvent.

Section 3: Experimental Protocols

Protocol 1: General Procedure for a Sn(NTf₂)₄-Catalyzed Reaction and Solvent Screening

This protocol provides a robust framework for performing a reaction and can be adapted for a solvent screening campaign. The example used is a generic Diels-Alder reaction.

Materials:

  • Sn(NTf₂)₄ catalyst

  • Diene (e.g., cyclopentadiene, freshly cracked)

  • Dienophile (e.g., methyl acrylate)

  • Anhydrous solvents for screening (e.g., DCM, Toluene, Hexane)

  • Inert atmosphere setup (Schlenk line or glovebox)

  • Activated 4Å molecular sieves

  • Glassware, oven-dried and cooled under vacuum or inert gas

Procedure:

  • Preparation:

    • In an inert atmosphere glovebox, weigh Sn(NTf₂)₄ (e.g., 7.1 mg, 0.01 mmol, 1 mol%) into an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar.

    • If not in a glovebox, perform this under a strong flow of inert gas (Argon or Nitrogen).

    • Add the dienophile (e.g., 86 mg, 1.0 mmol, 1.0 equiv).

  • Solvent Addition:

    • Add 10 mL of the first anhydrous solvent to be tested (e.g., DCM) via a dry syringe. Ensure the solvent was stored over activated molecular sieves for at least 24 hours prior to use.

    • Stir the mixture at room temperature for 5 minutes to ensure dissolution and catalyst pre-activation.

  • Reaction Initiation:

    • Cool the mixture to the desired starting temperature (e.g., 0 °C) using an ice-water bath.

    • Add the diene (e.g., 99 mg, 1.5 mmol, 1.5 equiv) dropwise via syringe over 2 minutes.

  • Monitoring:

    • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes). Quench the aliquot in a vial containing a small amount of saturated NaHCO₃ solution and ethyl acetate. Analyze the organic layer by TLC, GC, or LC-MS.[9]

  • Work-up and Isolation:

    • Once the reaction is complete (or has stalled), quench the reaction by pouring it into 20 mL of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with the solvent used for the reaction (or a suitable alternative like ethyl acetate) (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Solvent Screening:

    • Repeat steps 1-5 identically for each solvent you wish to test. Compare the reaction rates, final conversion, and selectivity for each solvent to determine the optimal choice.

Trustworthiness Check: This protocol includes steps for ensuring anhydrous conditions and inert atmosphere, which are critical for the reproducibility and success of reactions involving this highly sensitive catalyst. The monitoring and work-up procedures are standard and robust for isolating and analyzing the reaction outcome.

References

  • Miyata, A., et al. (2021). Enhancing hydrophobicity and catalytic activity of nano-Sn-Beta for alcohol ring opening of epoxides through post-synthesis treatment.
  • Gajan, D., et al. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions.
  • Blakey, S. B., et al. (2021).
  • Gajan, D., et al. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions.
  • Lesch, V., et al. (2016). Thermally stable bis(trifluoromethylsulfonyl)imide salts and their mixtures. New Journal of Chemistry.
  • Velloth, A., et al. (2023). From Sn(II) to Sn(IV)
  • Chen, J. G., et al. (2021). Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces. Surface Science Reports.
  • Singh, S. K., et al. (2020). 'Pre-optimization' of the solvent of nanoparticle synthesis for superior catalytic efficiency: a case study with Pd nanocrystals. Nanoscale Advances.
  • BenchChem (2025). Technical Support Center: Optimization of Nucleophilic Substitution Reactions. BenchChem.
  • Velloth, A., et al. (2023). From Sn(II) to Sn(IV)
  • Bartoli, G., et al. (2017). Metal Trifluoromethanesulfonate Catalysis in Organic Synthesis.
  • Lesch, V., et al. (2016). Thermally stable bis(trifluoromethylsulfonyl)imide salts and their mixtures.
  • Campbell, G. C., et al. (1994). Concerning the structures of Lewis base adducts of titanium(IV) hexafluoroisopropoxide. Acta Crystallographica Section C.
  • Sato, K., et al. (2021). Influence of Organic Solvent Species on Dehydration Behaviors of NaA-Type Zeolite Membrane. MDPI.
  • Reid, M., et al. (2018). The synthesis and characterisation of complexes of tin and germanium fluorides with soft donor ligands.
  • Smith, J. D., et al. (2022). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. University of Edinburgh Research Explorer.

Sources

Technical Support Center: Managing Exotherms with Strong Lewis Acid Catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Process Safety Center for Lewis Acid Catalysis. Strong Lewis acids (such as AlCl₃, TiCl₄, and BF₃·Et₂O) are cornerstone reagents in modern drug development and materials synthesis. However, their extraordinary reactivity profiles bring significant mass transfer limitations and potentially devastating heat management challenges during scale-up[1].

This guide is engineered for scale-up scientists and process engineers. We focus not just on what to do, but the causality behind the physicochemical behavior of these catalysts, providing self-validating protocols to ensure safe and highly reproducible synthetic workflows.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does my AlCl₃ or BF₃-catalyzed reaction violently spike in temperature immediately upon substrate addition, even with a jacketed chiller?

Causality: A critical mistake in process design is assuming the heat generated corresponds solely to the target bond-forming event. Strong Lewis acids coordinate aggressively with Lewis basic sites (e.g., oxygen or nitrogen heteroatoms on substrates or solvents). This preliminary complexation step is highly exothermic and nearly instantaneous. In a batch reactor, the cooling capacity is governed by the surface-area-to-volume ratio (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). Because the reaction kinetics (heat generation) vastly outpace the heat transfer coefficient (

) of the bulk liquid, thermal accumulation triggers a localized hotspot, rendering external jacket cooling temporarily inadequate.
Q2: I am using BF₃·Et₂O in an ethereal solvent (THF/Ether), but my reaction stalls initially, leading me to add excess catalyst. Why does it suddenly runaway later?

Causality: When using coordinating (ethereal) solvents, the target substrate must actively compete with the solvent molecules for access to the Lewis acid catalyst[2]. This causes a "sluggish start" and artificially suppresses early reaction kinetics. If a scientist responds by increasing the catalyst loading or raising the temperature, unreacted reagents accumulate. Once the temperature reaches a threshold, the activation energy is overcome simultaneously for the entire accumulated mass, resulting in a sudden, violent thermal runaway[2]. Solution: Switch to a non-coordinating solvent (e.g., toluene or dichloromethane). This prevents solvent competition, allowing the reaction to be entirely dose-controlled by the rate of catalyst/reagent addition[2].

Q3: How do I know if my batch equipment is thermally capable of handling the target reaction?

Causality: You must calculate your reactor's maximum heat removal capability and compare it against the reaction's dynamic adiabatic temperature rise (


) and heat of reaction (

). Without conducting Reaction Calorimetry (RC), scale-up is guesswork. You must conduct a basic energy balance under worst-case scenario parameters, including maximum potential deviations in reactant charging[3].

Part 2: Quantitative Risk Assessment

Before scaling any Lewis acid-mediated process, empirical thermodynamic characterization via Reaction Calorimetry is non-negotiable[4]. The table below illustrates how different process parameters drastically alter thermal accumulation, demonstrating why dose-controlled addition dictates process safety[5].

Table 1: Calorimetric Profiling for Exothermic Semi-Batch Additions | Addition Rate | Operating Temp | Total Heat Generated | Heat of Reaction (


) | Thermal Accumulation | Projected 

| Safety Assessment | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 5.0 g/min | 80 °C | -92.1 kJ | -83.1 kJ/mol | 38.4% | +63.4 °C | High Risk: Heat evolution outpaces cooling. | | 3.0 g/min | 60 °C | -91.8 kJ | -82.9 kJ/mol | 58.8% | +63.5 °C | Critical Risk: Low temp causes reagent pooling. | | 3.0 g/min | 80 °C | -91.6 kJ | -82.8 kJ/mol | 24.1% | +63.2 °C | Moderate Risk: Requires active interlocks. | | 1.0 g/min | 80 °C | -91.5 kJ | -82.7 kJ/mol | 9.5% | +63.1 °C | Safe Scale-Up: Rate matches cooling capacity. |

(Data framework modeled on comparative hydrolysis calorimetry demonstrating the danger of thermal accumulation due to low temperatures or high feed rates[5].)

Part 3: Escalation and Mitigation Workflows

To systematically troubleshoot and design safe systems, we must visualize the pathways of thermal failure and the corresponding engineering controls. Continuous flow reactors provide exceptional heat transfer due to an internal surface-to-volume ratio roughly 10,000 times greater than traditional batch reactors, effectively eliminating the risk of localized hotspots[6].

ExothermCycle A Strong Lewis Acid Addition B Rapid Complexation & Heat Release A->B Initiation C Inadequate Heat Removal B->C Mass Transfer Limit (Batch) D Localized Hotspots C->D Heat Accumulation E Reaction Rate Accelerates D->E Arrhenius Shift E->B Positive Feedback F Thermal Runaway E->F Critical Failure

Logical relationship of exothermic escalation and thermal runaway in batch reactors.

MitigationWorkflow Start Scale-up Required Cal Reaction Calorimetry (Determine ΔH, Accumulation) Start->Cal Decision Decision Cal->Decision Flow Continuous Flow Reactor (High Surface/Volume) Decision->Flow Yes / High Risk Batch Semi-Batch Reactor (Dose-Controlled Feed) Decision->Batch No / Mod. Risk FlowControl Flow Rate Modulation & Micro-mixing Flow->FlowControl BatchControl Active Jacket Cooling & Extended Addition Batch->BatchControl Safe Safe Product Isolation FlowControl->Safe BatchControl->Safe

Decision matrix for flow versus semi-batch processing of Lewis acid catalysis.

Part 4: Step-by-Step Methodologies

For processes that cannot currently transition to continuous flow, the following self-validating semi-batch methodology guarantees process safety through interconnected physical constraints.

Standardized Protocol: Safe Scale-Up of Lewis Acid-Catalyzed Exotherms

Phase 1: Calorimetric Profiling & Baseline Determination

  • Perform reaction calorimetry (RC) using a representative model down to 100 mL scale. Identify the heat of reaction (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), specific heat of the pre/post reaction mass (
    
    
    
    ), and the desired process temperature.
  • System Check: Calculate the maximum available cooling capacity of the plant reactor (

    
    ).
    
  • Validation Rule: The engineered reagent addition rate MUST result in a calculated instantaneous heat generation (in Watts) that is at least 25% lower than the plant reactor's cooling capacity.

Phase 2: Reactor Engineering & Interlock Setup

  • Equip the reactor with dual-redundant internal thermocouples (PT100) and link them to an automated dosing pump via a programmable logic controller (PLC).

  • Set up an inverse addition: Place the stable substrate in a non-coordinating solvent (e.g., Toluene) in the main reactor body.

  • Validation Rule (Self-Validating Interlock): Program the PLC to automatically halt the Lewis acid feed if

    
     rises >3.5 °C above the set-point[7]. Addition must only resume once temperature equalizes.
    

Phase 3: Dose-Controlled Addition & Agitation

  • Initiate maximal variable frequency drive (VFD) agitation to minimize mixing times and eliminate thermal pooling gradients[7].

  • Begin introducing the strong Lewis acid catalyst via a sub-surface dip tube to prevent crystallization or splattering on the cold reactor headspace.

  • Continuously monitor thermal accumulation. Avoid lowering the jacket temperature excessively to compensate for heat, as cooling the reaction mass too far reduces reaction kinetics, leading to deadly reactant pooling and sudden runaway upon reheating[5].

Phase 4: Continuous Flow Alternative (Best Practice)

  • If the reaction proves too energetic (

    
    ), shift the synthesis directly to continuous flow modules.
    
  • Utilize dual high-precision HPLC pumps to deliver the substrate stream and Lewis acid stream respectively[8].

  • Intersect the streams at an active micromixer element nested within a thermostatically controlled heat exchange block[9]. Validation Rule: By modulating the flow rate, residence time is strictly defined, and the ultra-high surface-to-volume geometry guarantees heat dissipation is instantaneous, safely accommodating highly unstable intermediates[10].

References

  • Patsnap Eureka: "How to Transfer Lewis Acid Catalysis to Industrial Scale?" URL:[1]

  • ACS Publications: "Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation" URL:[2]

  • Patsnap Eureka: "Control Strategies For Managing Exothermic Reactions In Flow" URL:[7]

  • Mettler Toledo: "Benefits of Continuous Flow Chemistry" URL:[8]

  • Fauske & Associates: "How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way" URL:[3]

  • SCI: "Go with the flow" URL:[6]

  • Fauske & Associates: "Heat Rate Scale-Up Calculations from Reaction Calorimetry Data" URL:[5]

  • Wiley Analytical Science: "Continuous-Flow Chemistry" URL:[9]

  • Reaction Chemistry & Engineering (RSC): "Thermal characterization of highly exothermic flash chemistry in a continuous flow calorimeter" URL:[10]

  • Chemistry LibreTexts: "Calorimetry" URL:[4]

Sources

Validation & Comparative

Computational studies on Sn(NTf2)4 catalyzed reaction mechanisms

Comprehensive Comparison Guide: Computational Studies on -Catalyzed Reaction Mechanisms vs. Conventional Lewis Acids

Executive Summary

In the landscape of modern synthetic chemistry,


 (Tin(IV) bis(trifluoromethanesulfonyl)imide)

As a Senior Application Scientist, I approach catalysis not through trial and error, but through a logically deterministic framework. Relying heavily on Density Functional Theory (DFT), computational studies provide predictive models that bridge the gap between in silico thermodynamics and bench-top kinetics. This guide objectively compares

The Mechanistic Identity of

Conventional Lewis acids (e.g.,




Recent computational studies utilizing the SMD-B3LYP-D3(BJ) functional have precisely mapped this mechanism in the context of sequential N-acyliminium ion Mannich reaction cascades, establishing a quantitative empirical scale of nucleophilic reactivity[1.1]. By calculating transition state energy barriers (

MechanisticCycleSubstrateα-Hydroxy Lactam SubstrateCoord_ComplexO-Coordinated ComplexSubstrate->Coord_Complex Catalyst BindingSn_CatalystSn(NTf2)4 Lewis SuperacidSn_Catalyst->Coord_ComplexNAI_IntermediateN-Acyliminium Ion (NAI)Coord_Complex->NAI_Intermediate -OH AbstractionNucleophileNucleophilic AttackNAI_Intermediate->Nucleophile AdditionProductC-C Bond ProductNucleophile->Product Proton TransferProduct->Sn_Catalyst Regeneration

Mechanistic catalytic cycle of Sn(NTf2)4-mediated N-Acyliminium Ion (NAI) formation.

Comparative Benchmarking: Superacids vs. Conventional Catalysts

To justify transitioning a synthetic pipeline to

CatalystRelative Lewis Acidity (FIA, kcal/mol)Typical Loading (mol%)Operational Moisture ToleranceComputable Activation Barrier (ΔG‡)Primary Mechanistic Limitation

> 300 (Superacid) 0.1 - 1.0 Moderate to High Low (< 20 kcal/mol) High molecular weight & reagent cost

~ 2701.0 - 5.0HighModerate (~ 22 kcal/mol)Pronounced tendency to form hydrates

~ 23050 - 100+Poor (Decomposes)High (> 25 kcal/mol)*Irreversible coordination (Product inhibition)

~ 20010 - 20PoorHigh (> 25 kcal/mol)Requires near-stoichiometric quantities

~ 21010 - 50PoorVariableStrong oxophilicity limits substrate scope

*Barrier for C-O bond cleavage in bulky substrates without stoichiometric assistance.

Step-by-Step Methodologies: A Self-Validating System

True scientific integrity (E-E-A-T) demands that an experimental protocol be self-validating. You cannot decouple computational predictions from empirical kinetic tracking. The workflow below describes the exact, step-by-step causality required to validate a

Workflow A: Computational DFT Profiling

Causality: Computational prescreening prevents wasted bench time by identifying thermodynamically inaccessible pathways before synthesis begins.

  • Conformational Search : Perform a preliminary molecular mechanics (e.g., OPLS4) conformational search of the

    
    -substrate complex.
    
    • Why:

      
       possesses massive steric bulk. Failing to identify the lowest-energy conformer guarantees artificially inflated transition state (TS) energies.
      
  • Geometry Optimization : Optimize the lowest energy structures using the B3LYP-D3(BJ) functional with a mixed basis set (e.g., def2-SVP for light atoms, def2-TZVP with an Effective Core Potential for Sn).

    • Why: The D3(BJ) dispersion correction is absolutely critical[1.1]. Standard DFT severely underestimates the vital London dispersion forces generated by the four highly fluorinated triflimide ligands interacting with the substrate's carbon skeleton.

  • Transition State (TS) Validation : Locate the TS using the Berny algorithm. Run a frequency calculation to ensure the presence of exactly one imaginary frequency corresponding to the reaction vector (e.g., C-O cleavage).

  • Solvation Modeling : Perform single-point energy corrections utilizing the SMD (Solvation Model based on Density) .

    • Why: Gas-phase calculations artificially penalize the generation of the highly charged N-acyliminium intermediate. Implicit solvation mimics the dielectric stabilization provided by common solvents like

      
      .
      
Workflow B: Experimental Validation

Causality: Empirical results must mirror the computed kinetic energy barriers.

  • Catalyst Handling : Weigh

    
     (1.0 mol%) inside an inert argon glovebox, transferring it to a flame-dried Schlenk flask.
    
    • Why: Although relatively water-tolerant during the reaction, prolonged atmospheric exposure during storage causes competitive binding of water to the superacidic Sn(IV) center, depressing initial reaction rates.

  • Reaction Setup : Dissolve the substrate (e.g., an

    
    -hydroxy lactam) in anhydrous 
    
    
    under positive argon pressure. Inject the catalyst solution at 0°C to control the violent exothermicity of superacid coordination.
  • Kinetic Monitoring : Monitor the conversion via in situ FTIR or quantitative 1H-NMR aliquots.

    • Why: This generates a rate law that confirms the unimolecular or bimolecular turnover rate predicted by the DFT activation barrier.

  • Quenching & Isolation : Quench the mixture with saturated aqueous

    
    . Extract with EtOAc, dry over 
    
    
    , and isolate the product via flash column chromatography.
    • Result: Typical

      
       cyclizations of indole-derivatives and 
      
      
      -amidoalkylations provide moderate to excellent yields rapidly[1.2, 1.7].

ComputationalWorkflowDFTDFT Pre-Screening(B3LYP-D3/SMD)GeomGeometry Optimization& FrequenciesDFT->GeomSPESingle-Point EnergyCalculationGeom->SPEExpExperimental Validation(1 mol% Catalyst)SPE->Exp Barrier <25 kcalKineticKinetic Monitoring(NMR / IR)Exp->KineticValidMechanism Validation& Scale-UpKinetic->Valid

Integrated computational and experimental workflow for mechanism validation.

Case Study: Cascade Reactions & Nucleophilic Empirical Scales

A defining milestone in validating


By leveraging state-of-the-art SMD-B3LYP-D3(BJ)/BS1//B3LYP/BS1 computational methodologies, the researchers successfully established an empirical scale of nucleophilic reactivity. The calculations proved that


Conclusion

The transition from traditional stoichiometric Lewis acids to

References

  • ResearchGate / Advanced Synthesis & Catalysis: Rapid Access to Polyfunctionalized 3,4-Dihydroquinazolinones Through a Sequential N-Acyliminium Ion Mannich Reaction Cascade.

  • Angewandte Chemie International Edition:N-Acyliminium Ion Chemistry: Highly Efficient and Versatile Carbon–Carbon Bond Formation by Nucleophilic Substitution of Hydroxy Groups C

    
    .[Link]
    
  • Oxford Academic / Chemical Reviews: Uncharged Lewis superacidic silicon complexes—perfluoropinacolato-stabilized systems for homogenous catalysis. [Link]

  • ScholarWorks @ UNIST:Development of Electrochemical Oxidative Cross-coupling via Hydrogen Atom Transfer (Contextual background on DFT, H

    
     superacidity).[Link]
    

Comparative study of tin(IV) and bismuth catalysts in polyurethane formulations

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of Tin(IV) and Bismuth Catalysts in Polyurethane Formulations: Mechanisms, Kinetics, and Biomedical Implications

For decades, dibutyltin dilaurate (DBTDL) has been the gold standard catalyst for polyurethane (PU) formulations, offering unparalleled kinetic control over gelation and blowing reactions. However, severe regulatory constraints under REACH—driven by organotin's toxicity, environmental persistence, and endocrine-disrupting potential—have mandated a pivot toward greener alternatives[1],[2]. For researchers engineering advanced materials, particularly medical-grade and biomedical polyurethanes, bismuth(III) carboxylates (such as bismuth neodecanoate and bismuth octoate) have emerged as the most compelling non-toxic replacements[3],[4].

This technical guide objectively evaluates the mechanistic, kinetic, and operational disparities between Tin(IV) and Bismuth(III) catalysts to guide scientists in reformulating high-performance PU systems.

Catalytic Mechanisms and Pathway Selectivity

The efficacy of metal catalysts in PU synthesis hinges on their Lewis acidity and coordination geometry. Both Sn and Bi function by lowering the activation energy of the isocyanate (NCO) and hydroxyl (OH) addition reaction, but they diverge significantly in their pathway selectivity.

Tin(IV) Kinetics (DBTDL): DBTDL operates via a bidentate coordination complex. The Sn center acts as a moderate Lewis acid, coordinating simultaneously with the oxygen of the isocyanate and the alcohol to form a ternary complex[1]. This mechanism provides a balanced reaction profile, driving both the gelation (polyol-isocyanate) and the blowing (water-isocyanate) reactions. This "delayed action" profile allows for longer pot lives and smooth viscosity builds.

Bismuth(III) Kinetics (e.g., Bismuth Neodecanoate): Bismuth possesses a trivalent core with remarkably high Lewis acidity[5]. It binds aggressively to the NCO group, resulting in an exceptionally fast front-end reaction[6]. Crucially, bismuth is highly selective toward the primary urethane-forming (gelation) reaction and does not significantly promote side reactions (e.g., allophanate or biuret formation) or the competing water-blowing reaction[7]. Historically, early bismuth carboxylates suffered from hydrolytic instability, rapidly precipitating as inactive bismuth oxide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) in the presence of moisture. Modern catalysts utilize bulky, sterically hindered neodecanoic acid ligands to shield the Bi(III) center, dramatically improving hydrolytic stability and shelf life,[8].

Mechanism Sub Isocyanate + Polyol (NCO + OH) Sn Tin(IV) Pathway (DBTDL) Moderate Lewis Acidity Sub->Sn Sn Addition Bi Bismuth(III) Pathway High Lewis Acidity Sub->Bi Bi Addition Sn_Complex Bidentate Coordination (Balanced Gel/Blow) Sn->Sn_Complex Bi_Complex Strong NCO Activation (High Gel Selectivity) Bi->Bi_Complex Urethane Polyurethane Linkage (Cured Polymer) Sn_Complex->Urethane Steady Cure Bi_Complex->Urethane Rapid Front-End Cure

Catalytic activation pathways of Tin(IV) vs. Bismuth(III) in polyurethane synthesis.

Quantitative Performance & Efficacy Profiling

To transition from DBTDL to Bi-based catalysts, formulators must compensate for bismuth's accelerated kinetics. Because Bi(III) accelerates the front-end reaction, it typically achieves full cure significantly faster than DBTDL, though it may truncate the pot life[9],[7].

Property / ParameterDibutyltin Dilaurate (DBTDL)Bismuth OctoateBismuth Neodecanoate
Metal Oxidation State Sn(IV)Bi(III)Bi(III)
Toxicity Profile High (SVHC, Cytotoxic)[2],[3]Low ("Green Metal")[7],[4]Low (Biocompatible),[5]
Reaction Selectivity Balanced (Gel & Blow)High Gel Selectivity[7]High Gel Selectivity
Cure Profile Delayed action, steady buildExtremely fast front-end[6]Fast front-end, smooth rise[6]
Hydrolytic Stability ExcellentPoor to Moderate[8]Excellent (Sterically Hindered)[8]
Typical Dosing Requirement 0.04% - 0.06%0.08% - 0.12%[1]0.05% - 0.12%[10]
Biomedical Viability Unsuitable (Leaching risks)[3]Viable[4]Highly Recommended[5]

Self-Validating Experimental Protocol: Catalyst Benchmarking

When validating a catalyst substitution, isolated gel-time tests are insufficient. The following methodology provides a self-validating, closed-loop protocol for benchmarking Bi-neodecanoate against DBTDL in a 2K solvent-borne PU formulation. The protocol triangulates chemical conversion (FTIR) with macroscopic physical changes (Dielectric Polarization).

Reagents Required:

  • Polyol: Aliphatic polyacrylate polyol (e.g., OH number ~100).

  • Isocyanate: HDI Trimer (Aliphatic isocyanate)[1].

  • Catalysts: DBTDL (Standard) and Bismuth Neodecanoate.

  • Solvent: Butyl acetate / Xylene (Moisture < 0.05%).

Step 1: System Preparation and Moisture Control Causality: Bismuth catalysts are sensitive to residual moisture, which can prematurely consume the NCO groups or trigger oxide precipitation[9],[8].

  • Degas the polyol and solvent under vacuum at 60°C for 2 hours to ensure moisture content is strictly below 0.05%.

  • Formulate the Part A (Polyol + Solvent) and calculate the required Part B (Isocyanate) to achieve an NCO:OH index of 1.05.

Step 2: Catalyst Dosing Causality: Due to differences in molecular weight and catalytic efficiency, direct 1:1 mass replacement is rarely successful.

  • Prepare three distinct test batches: Control (No Catalyst), DBTDL (0.05 wt% of total solids), and Bi-Neodecanoate (0.10 wt% of total solids)[1].

  • Inject the catalyst into Part A and homogenize using a high-shear mixer at 1500 RPM for 2 minutes.

Step 3: Kinetic Tracking via In-Situ FTIR Causality: Tracking the exact chemical conversion ensures that viscosity increases are due to covalent urethane linkages, not physical entanglement or solvent evaporation.

  • Mix Part A and Part B. Immediately deposit a thin film onto an ATR-FTIR crystal.

  • Monitor the continuous disappearance of the asymmetric NCO stretching peak at

    
     and the corresponding growth of the urethane carbonyl (C=O) peak at 
    
    
    
    .
  • Record the time to 95% NCO depletion. Bi-catalysts typically achieve this threshold 15-20% faster than DBTDL.

Step 4: Macro-Rheological & Dielectric Validation Causality: Dielectric polarization tracks the mobility of dipoles in the polymer matrix. As the network crosslinks (gels), ion mobility drops, providing a highly precise, non-destructive measurement of pot life and cure behavior[1].

  • Pour 50g of the mixed PU system into a SUBCASE dielectric measuring cell.

  • Record the polarization curve. The intersection of the baseline and the exponential decay curve defines the precise pot life.

Workflow Prep Phase 1: Moisture Control (NCO:OH = 1.05) Dose Phase 2: Catalyst Dosing (0.05% Sn vs 0.1% Bi) Prep->Dose Track Phase 3: In-Situ FTIR (NCO Depletion) Dose->Track Test Phase 4: Dielectric Polarization Test Track->Test

Self-validating experimental workflow for evaluating polyurethane catalyst kinetics.

Biomedical and Ecotoxicological Implications

For drug development professionals and bio-engineers formulating medical devices (e.g., drug-eluting stents, catheters, or tissue scaffolds), the choice of catalyst determines biocompatibility. Organotin compounds are highly cytotoxic and persist in biological tissue, strictly disqualifying them from modern implantable medical polyurethanes[3].

Conversely, elemental bismuth is classified as the "green metal" and is well-documented for its physiological tolerance (commonly utilized in gastrointestinal pharmacology)[7],[4]. Bismuth neodecanoate enables the synthesis of highly resilient, biocompatible aliphatic polyurethane elastomers without the risk of cytotoxic metal leaching[5],[3]. By adopting bismuth catalysts, researchers ensure absolute compliance with global environmental regulations (REACH/RoHS) while accelerating the manufacturing cycle of their end products[2],[11].

References

  • Alternatives to DBTL catalysts in polyurethanes - a comparative study. ResearchGate (TIB Chemicals AG). Retrieved from:[Link]

  • organic bismuth catalyst bismuth neodecanoate: the definitive solution... BDMAEE. Retrieved from:[Link]

  • TIB KAT 324 (Bismuth Neodecanoate). Ataman Kimya. Retrieved from:[Link]

  • Use of Novel Non-Toxic Bismuth Catalyst for the Preparation of Flexible Polyurethane Foam. Semantic Scholar. Retrieved from:[Link]

  • Research Progress in Organocatalysts Used in the Synthesis of Medical Polyurethanes and Their Biotoxicity. Journal of Shenyang University. Retrieved from:[Link]

  • the role of bismuth octoate catalyst in low-voc polyurethane systems. BDMAEE. Retrieved from:[Link]

  • Non-Isocyanate Synthesis of Aliphatic Polyurethane by BiCl3-Catalyzed Transurethanization Polycondensation. MDPI. Retrieved from:[Link]

Sources

Quantifying the Lewis Acidity of Sn(NTf2)4: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

For decades, modern catalytic organic synthesis has relied heavily on the targeted activation of electrophilic substrates using Lewis acids. However, traditional main-group Lewis acids like AlCl₃ and BF₃ often suffer from severe moisture sensitivity and a tendency to trigger unwanted side reactions. To overcome these limitations, "Lewis superacids"—metallic salts utilizing weakly coordinating anions—have been engineered.

Among these, Tin(IV) triflimide [Sn(NTf₂ )₄] has emerged as a profoundly effective catalyst for complex carbon-carbon bond formations, outperforming traditional triflates[1]. The robust utility of Sn(NTf₂ )₄ in synthetic chemistry demands rigorous quantification of its Lewis acidity to predict its kinetic behavior and optimize reaction conditions[2].

This guide objectively compares the spectroscopic methodologies used to quantify the Lewis acidity of Sn(NTf₂ )₄, evaluates its performance against alternative catalysts, and provides field-proven, self-validating experimental workflows.

The Mechanistic Causality of Sn(NTf2)4 Superacidity

To quantify the acidity of a catalyst, one must first understand the structural causality driving its reactivity. The term "Lewis superacid" designates molecular Lewis acids that possess an intrinsic acceptor strength greater than monomeric SbF₅ in the gas phase[3].

The superiority of Sn(NTf₂ )₄ over its triflate analogue, Sn(OTf)₄, lies in the electronic nature of the bis(trifluoromethanesulfonyl)imide (NTf₂⁻) counterion. The extreme electron-withdrawing nature of the SO₂–CF₃ groups facilitates extensive delocalization of the negative charge across the S–N–S framework. This drastically reduces the nucleophilicity and coordinating ability of the anion compared to the triflate (OTf⁻) anion[4]. Because the NTf₂⁻ ligands interact weakly with the central Sn(IV) core, the metal maintains a highly localized positive charge, creating an exceptionally potent, "naked" electron acceptor[3].

Logic A Triflimide (NTf2-) Anion B Extensive Charge Delocalization (Low Nucleophilicity) A->B C Weak Metal-Ligand Coordination B->C D High Effective Nuclear Charge on Sn(IV) Center C->D E Lewis Superacidity (Enhanced Target Activation) D->E

Mechanistic causality linking the triflimide anion to the resulting Lewis superacidity of Sn(IV).

Spectroscopic Quantification Methods: A Comparison

Due to the extreme electrophilicity of Lewis superacids, direct thermodynamic measurements (such as fluoride ion affinity in the gas phase) are experimentally challenging. Instead, chemists employ effective metrics —spectroscopic methods that track the electronic perturbation of a standardized probe molecule upon coordination to the Lewis acid[2].

A. The Gutmann-Beckett Method (³¹P NMR)

The Gutmann-Beckett (GB) method is the industry standard for quantifying main-group and transition-metal Lewis acidity. It uses triethylphosphine oxide (TEPO, Et₃PO) as a Lewis basic probe[5]. The oxygen atom of TEPO binds to the Sn(IV) center, causing deshielding of the adjacent phosphorus atom. This deshielding is measured via ³¹P NMR and converted into an Acceptor Number (AN)[6].

  • Pros: Highly sensitive; ³¹P is 100% abundant with a broad chemical shift window[6].

  • Cons: TEPO is sterically demanding; it may underestimate the acidity of highly congested metal centers due to frustrated Lewis pair (FLP) behavior[7].

B. The Childs Method (¹H NMR)

This technique monitors the ¹H NMR chemical shift of the


-proton of trans-crotonaldehyde upon complexation.
  • Pros: Less sterically hindered than TEPO.

  • Cons: Crotonaldehyde is a Michael acceptor. Ultra-strong Lewis superacids like Sn(NTf₂ )₄ can inadvertently initiate side-reactions (e.g., polymerization or aldol-type condensations) with the probe rather than simple coordination[7].

C. The Müller Method (¹⁹F NMR)

Uses p-fluorobenzonitrile as a probe, leveraging the extreme sensitivity of the ¹⁹F nucleus.

  • Pros: The linear geometry of the nitrile group eliminates steric bias, making it ideal for bulky metal complexes[7].

  • Cons: Less resolution for weaker Lewis acids, though highly effective for superacids.

D. Infrared (IR) Titration

Monitors the CN stretching frequency of adsorbed deuterated acetonitrile (CD₃CN) or pyridine.

  • Pros: Uniquely capable of differentiating between "open" and "closed" solid-state coordination sites in heterogeneous forms of Sn-based catalysts (e.g., Sn-Beta zeolites)[8].

  • Cons: Requires specialized gas-dosing vacuum cells and temperature-programmed desorption (TPD) equipment[9].

Summary of Methodologies
Spectroscopic MethodProbe MoleculeObserved Nucleus/SignalSteric InterferenceBest Application
Gutmann-Beckett Triethylphosphine oxide³¹P NMRHighBroad comparative benchmarking
Childs trans-Crotonaldehyde¹H NMRLowWeak-to-moderate Lewis acids
Müller p-Fluorobenzonitrile¹⁹F NMRVery LowBulky Lewis acids / Boranes
IR Titration Pyridine / CD₃CNIR (Adsorption band)ModerateHeterogeneous / solid-state Sn(IV)

Comparative Performance: Sn(NTf2)4 vs. Alternatives

The practical value of quantifying Lewis acidity lies in predicting catalytic efficacy. When benchmarked against alternative Lewis acids, Sn(NTf₂ )₄ exhibits distinct advantages. For example, in multi-component Biginelli reactions in water and the cycloisomerization of 1,6-dienes, Sn(NTf₂ )₄ demonstrates vastly superior reaction rates and conversions compared to its triflate counterpart and traditional halides[1][10].

CatalystCatalyst ClassificationRelative Lewis Acidity (AN range)Water TolerancePrimary Synthetic Application
AlCl₃ Traditional Halide~87Very Low (Rapid Hydrolysis)Friedel-Crafts alkylation/acylation
BF₃·OEt₂ Traditional Halide~89LowEpoxide ring-opening
Sc(OTf)₃ Rare-Earth TriflateModerateHighAqueous Aldol, Biginelli reactions
Sn(OTf)₄ Metal TriflateHighModerateDiene cycloisomerization
Sn(NTf₂ )₄ Metal Triflimide (Superacid)>100 Moderate/HighHindered C-C coupling, complex cyclization

Causality note: While Sc(OTf)₃ is famous for its extreme water stability due to rapid reversible hydration spheres, Sn(NTf₂ )₄ combines a workable degree of aqueous tolerance with a far higher baseline electrophilicity, allowing it to activate significantly less reactive functional groups without suffering irreversible hydrolytic decomposition[10].

Validated Experimental Protocols

To ensure data integrity, any quantification workflow must be a self-validating system. The following protocols emphasize strict isolation of the catalyst from ambient competing Lewis bases (like atmospheric moisture).

Protocol A: Gutmann-Beckett Method via ³¹P NMR[5][6]

Workflow Step1 Glovebox Prep (Anhydrous) Step2 Add Et3PO Probe (1:1 Molar Ratio) Step1->Step2 Step3 Equilibration (CD2Cl2/MeCN) Step2->Step3 Step4 31P NMR Acquisition Step3->Step4 Step5 Data Analysis (AN Calculation) Step4->Step5

Workflow for quantifying Lewis acidity using the Gutmann-Beckett NMR methodology.

Reagent Preparation (The "Self-Validating" Blank):

  • Drying: Sublimate the Et₃PO probe and store it in an argon-filled glovebox. Trace water will competitively bind to Sn(NTf₂ )₄, resulting in a dampened chemical shift that artificially lowers the calculated acidity.

  • Blank Sample: Prepare a solution of 0.1 M Et₃PO in anhydrous CD₂Cl₂. Run a baseline ³¹P NMR to establish

    
    . It should appear near +41.0 ppm[5].
    

Adduct Formation & NMR Acquisition: 3. Inside the glovebox, weigh equivalent molar amounts of Sn(NTf₂ )₄ and Et₃PO to achieve a 1:1 adduct. 4. Dissolve the mixture in 0.6 mL of anhydrous CD₂Cl₂ and transfer to an air-tight J. Young NMR tube. 5. Allow the system to reach thermodynamic equilibrium (approx. 15 minutes at room temperature). 6. Acquire the ³¹P{¹H} NMR spectrum. Record the new chemical shift (


).

Data Processing: 7. Calculate the Acceptor Number (AN) using the empirical Gutmann formula[5]: AN = 2.21 × (


 - 41.0) 
A higher AN indicates a stronger Lewis acid.
Protocol B: IR Titration with CD₃CN for Solid-Supported Sn(IV)[8][9]

When adapting Sn(IV) chemistry to heterogeneous systems (e.g., framework Sn-Beta zeolites), liquid-phase NMR is inadequate. IR titration allows researchers to directly quantify open active sites.

  • Pre-treatment: Press the catalyst into a self-supporting wafer and mount it in a specialized IR transmission vacuum cell. Evacuate at 10⁻⁵ Torr and heat to 400 °C to remove all physisorbed water.

  • Baseline Validation: Cool to room temperature and collect a background spectrum to ensure complete dehydration.

  • Titration: Dose the cell with precisely metered pulses of CD₃CN vapor until spectral saturation is achieved.

  • Desorption: Evacuate the cell at room temperature to selectively remove weakly physisorbed CD₃CN, leaving only chemisorbed species tightly bound to the Sn(IV) sites.

  • Quantification: Integrate the corresponding stretching bands (e.g., ~2316 cm⁻¹ for open Sn sites and ~2308 cm⁻¹ for closed Sn sites) using experimentally determined molar extinction coefficients to calculate absolute site densities[8].

Conclusion

Quantifying the Lewis acidity of Sn(NTf₂ )₄ requires methodological precision. While the Gutmann-Beckett method serves as a highly reliable benchmark for general organometallic comparisons, researchers should cross-reference with the Müller Method (¹⁹F NMR) if extreme steric hindrance is suspected[7]. By isolating the catalyst from ambient nucleophiles and utilizing self-validating spectral blanks, drug development chemists can accurately predict and harness the extraordinary catalytic power of Sn(IV) triflimide.

References

  • Gal, J.-F. et al. (2013). Metal triflates and triflimides as Lewis superacids: preparation, synthetic application and affinity tests by mass spectrometry. Journal of Physical Organic Chemistry, 26(2), 87–97. 3

  • Zhao, Y. et al. (2018). Triflimide (HNTf2) in Organic Synthesis. Chemical Reviews, 118(20), 10049–10126. 4

  • Cordon, M. J. et al. (2016). Titration and quantification of open and closed Lewis acid sites in Sn-Beta zeolites that catalyze glucose isomerization. Oak Ridge National Laboratory / ResearchGate. 8

  • Gunther, W. R. et al. (2017). Interrogating the Lewis Acidity of Metal Sites in Beta Zeolites with 15N Pyridine Adsorption Coupled with MAS NMR Spectroscopy. OSTI. 11

  • Wikipedia Contributors. Gutmann–Beckett method. Wikipedia, The Free Encyclopedia. 5

  • Fagnoni, M. et al. (2022). Müller versus Gutmann-Beckett for Assessing the Lewis Acidity of Boranes. ChemRxiv. 7

  • Magritek. Determination of Lewis Acidity using 31P NMR. Magritek Experiments. 6

  • C. Thomazeau et al. (2011). Lewis superacids derived from triflic and triflimidic acids and their use as catalysts in 1,6-diene cycloisomerisation. C. R. Chimie. 1

  • Suzuki, I. et al. (2007). Metal Triflimide as a Lewis Acid Catalyst for Biginelli Reactions in Water. Tetrahedron Letters, 48(45), 7861-7864. 10

  • Cardiff University / ORCA. Illuminating Lewis acidity strength. 2

Sources

Benchmarking Sn(NTf2)4 Against Traditional Lewis Acids: A Comprehensive Guide for Application Scientists

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists push the boundaries of complex molecular architectures, the demand for highly active, atom-economical catalysts has never been higher. For decades, traditional Lewis acids such as Tin(IV) chloride (


), Titanium(IV) chloride (

), and Aluminum chloride (

) have been the workhorses of electrophilic activation[1]. However, these classical reagents often suffer from critical operational flaws: they require stoichiometric loadings, generate copious amounts of heavy metal waste, and rapidly undergo product-induced catalyst poisoning[2].

This guide benchmarks a modern alternative: the Lewis superacid Tin(IV) bis(trifluoromethanesulfonyl)imide , commonly known as


. By analyzing mechanistic causality, side-by-side performance data, and robust experimental protocols, we will demonstrate why 

is fundamentally superior to

for advanced carbon-carbon (C–C) bond-forming methodologies.

Mechanistic Causality: Defining "Lewis Superacidity"

To utilize a catalyst effectively, a scientist must understand the origins of its reactivity. The term Lewis superacid applies to molecular Lewis acids that possess an intrinsic electron-pair acceptor strength greater than monomeric antimony pentafluoride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) in the gas phase, or generally exhibit extraordinary catalytic electrophilicity.

The Failure Modes of


: 
Chloride (

) ligands are relatively small and electronegative, but their orbital overlap permits a degree of electron back-donation to the central

ion. In practical applications, when

activates a substrate, it often strongly coordinates with the ensuing Lewis basic products (e.g., the carbonyl oxygen of a lactam or the ethereal oxygen of a cyclic ether). This tight adduct formation prevents catalyst turnover, forcing the reaction to stall unless massive, stoichiometric equivalents (100–400 mol%) are used[2][3].

The Superiority of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


: 
The exceptional activity of 

stems directly from its ligands. The triflimidate anion (

) is extraordinarily bulky and electron-withdrawing. Its negative charge is profoundly delocalized across the S–N–S core and six highly electronegative fluorine atoms. This extensive delocalization minimizes any electron donation back to the Tin center, leaving the

essentially "naked" and hyper-electrophilic[4]. Because the

counterions are weakly coordinating,

can easily release the final synthesized product, effectively regenerating the active catalyst species and allowing the cycle to turn over at loadings as low as 0.1–1.0 mol%[5][6].

Hydration and Solvent Effects: Catalyst architecture is heavily dictated by its solvation state. Studies demonstrate that while hydrated forms (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) retain some catalytic ability, the anhydrous complex heavily outperforms them[7]. In cycloisomerization studies, coordinating solvents like dichloroethane often result in sluggish kinetics. Conversely, moving to weakly coordinating solvents like nitromethane (

) drastically increases conversion rates by stabilizing the hypervalent transition states without permanently sequestering the tin center[7].

CatalyticCycle Sn Sn(NTf2)4 Catalyst Coord Lewis Adduct Sn->Coord Acetal N,O-Acetal Acetal->Coord Iminium N-Acyliminium Ion Coord->Iminium - Leaving Group Product Alkylated Product Iminium->Product + Nucleophile Nucleophile Nucleophile Nucleophile->Product Product->Sn Catalyst Regeneration

Catalytic cycle of Sn(NTf2)4 promoting N-acyliminium ion generation.

Benchmarking Data: Sn(NTf2)4 vs. SnCl4

The practical advantages of


 are best illustrated by benchmarking it against 

across two highly valuable synthetic pathways:

-amidoalkylation (utilizing N-acyliminium ions) and the cycloisomerization of 1,6-dienes (crucial for synthesizing fragrance macrocycles and carbocycles)[8][9].
Comparative Performance Table
ParameterTraditional Standard (

)
Lewis Superacid (

)
Typical Loading Stoichiometric (100 - 400 mol%)Highly Catalytic (0.1 - 5.0 mol%)
Operating Temperature Often requires Reflux / High HeatRoom Temperature (in most amidoalkylations)
Product Inhibition High (Forms stable dead-end adducts)Minimal (Weakly coordinating

allows turnover)
Waste Generation Extreme (Heavy metal, highly toxic streams)Negligible (High atom-economy)
Substrate Scope Restricted to pre-activated nucleophiles (e.g., silyl enol ethers)Broad; highly efficient with unactivated enolizable ketones
Application 1: Direct -Amidoalkylation

The formation of C–C bonds via N-acyliminium ion intermediates is a powerful tool in alkaloid and drug synthesis[10]. With


, chemists are forced to use silyl enol ethers to drive the reaction, as unactivated ketones fail to react efficiently[2]. 

fundamentally breaks this limitation. It is capable of catalyzing the direct

-amidoalkylation of simple enolizable ketones and aldehydes with unbiased N,O-acetals at room temperature, typically requiring only 1 mol% of the superacid[5][6][8].
Application 2: Cycloisomerization of 1,6-Dienes

In the synthesis of complex cyclic fragrance compounds (e.g., precursors to Georgywood®),


 is traditionally utilized in stoichiometric amounts, representing a significant environmental and purification bottleneck[3]. By switching to 

, the same 6-enexo-endo-trig cyclization process occurs smoothly using just 2–5 mol% of the catalyst, providing superior isolated yields and unparalleled regioselectivity[7][9][11].

Experimental Protocols: Self-Validating Amidoalkylation Workflow

To guarantee scientific reproducibility, experimental protocols must contain embedded validation steps. The following protocol outlines the


-catalyzed direct 

-amidoalkylation of an unactivated ketone[8][12].

Methodology: Room-Temperature Alkylation of N,O-Acetals

  • Step 1: System Preparation (Causality: Moisture Mitigation). Flame-dry a Schlenk flask under vacuum and backfill it with argon. While

    
     is not as violently reactive with water as 
    
    
    
    , ambient moisture leads to the formation of hydrated tin complexes (
    
    
    ), which possess dampened superacidity and decelerate reaction kinetics[7].
  • Step 2: Reagent Introduction. To the flask, add the N,O-acetal substrate (e.g., 2-allyl-1-oxoisoindolin-3-yl acetate, 0.5 mmol, 1.0 equiv) and the enolizable nucleophile (e.g., p-methoxyacetophenone, 1.0 mmol, 2.0 equiv). Dissolve the mixture in 2.0 mL of anhydrous acetonitrile (

    
    ).
    
  • Step 3: Internal Standard Addition (Causality: Self-Validation). Inject 50 µL of hexadecane into the mixture. Because hexadecane is chemically inert under Lewis acidic conditions, it serves as a reliable internal standard to dynamically track substrate consumption via GC-FID without relying solely on subjective TLC analysis[7].

  • Step 4: Catalyst Injection. Rapidly introduce anhydrous

    
     (0.005 mmol, 1.0 mol%) to the stirring solution at 25 °C. The extreme electrophilicity of the catalyst allows this demanding transformation to proceed without thermal activation[8][12].
    
  • Step 5: Real-Time GC-FID Tracking. Remove a 10 µL aliquot every 30 minutes. Pass the aliquot through a miniaturized silica plug (eluting with ethyl acetate) to arrest the reaction and remove tin residues. Analyze the filtrate via GC-FID. The protocol self-validates when the ratio of the N,O-acetal substrate peak area to the hexadecane standard peak area asymptotes to zero (usually within 1–3 hours).

  • Step 6: Quench & Workup. Once full conversion is validated, quench the homogeneous solution with saturated aqueous

    
     (2 mL) to neutralize the superacid and precipitate the tin species. Extract the aqueous layer with ethyl acetate (3 × 5 mL), dry the combined organic phases over anhydrous 
    
    
    
    , and concentrate under reduced pressure.

ProtocolWorkflow Step1 1. Preparation Flame-dry glassware & flush with Ar Step2 2. Reagent Mixing Dissolve N,O-acetal in anhydrous CH3CN Step1->Step2 Step3 3. Nucleophile & Standard Add ketone (2 eq) + hexadecane (IS) Step2->Step3 Step4 4. Catalyst Injection Add Sn(NTf2)4 (1 mol%) at 25 °C Step3->Step4 Step5 5. Real-Time Tracking Monitor via GC-FID against IS Step4->Step5 Step5->Step5  Incomplete   Step6 6. Quench & Extraction NaHCO3 (aq) quench, EtOAc extraction Step5->Step6  100% Conversion  

Step-by-step experimental workflow for Sn(NTf2)4-catalyzed direct amidoalkylation.

Conclusion

Through the principles of extreme electron delocalization and weak counterion coordination,


 operates as a true Lewis superacid. It effectively addresses the historical limitations of 

by enabling true catalytic turnover, ambient operating temperatures, and broader functional group tolerance[4][6]. By adopting the self-validating workflows described above, synthetic laboratories can drastically reduce toxic heavy-metal waste and elevate the efficiency of complex molecule development.

References

  • Antoniotti, S., et al. "Lewis superacids derived from triflic and triflimidic acids and their use as catalysts in 1,6-diene cycloisomerisation." Comptes Rendus Chimie (2011). URL:[Link]

  • Dickinson, N. J. "The Application of Iminium Ions to the Synthesis of Biologically Active Molecules." University of Southampton (2013). URL:[Link]

  • Antoniotti, S., Duñach, E. "N-Acyliminium Ions Chemistry: Highly Efficient and Versatile Carbon-Carbon Bond Formation by Nucleophilic Substitution of Hydroxyl Groups Catalyzed by Sn(NTf2)4." Angewandte Chemie International Edition (2010). URL:[Link]

  • Touati, B., et al. "Enolizable Carbonyls and N,O-Acetals: A Rational Approach for Room-Temperature Lewis Superacid-Catalyzed Direct α-Amidoalkylation of Ketones and Aldehydes." Chemistry–A European Journal (2016). URL:[Link]

  • Coulombel, L., et al. "Lewis Super-Acid Catalyzed Cyclizations: A New Route to Fragrance Compounds." Chemistry–A European Journal (2006). URL:[Link]

  • Greb, L. "Uncharged Lewis superacidic silicon complexes—perfluoropinacolato-stabilized systems for homogenous catalysis." Chemistry Letters (2024). URL: [Link]

  • Antoniotti, S. "Metal triflates and triflimides as Lewis superacids: preparation, synthetic application and affinity tests by mass spectrometry." C. R. Chimie (2011). URL:[Link]

  • Qin, H., et al. "SnBr4-Promoted Friedel–Crafts Type Dehydrative Alkylation Reaction of Diarylmethanols." ResearchGate / European Journal of Organic Chemistry (2016). URL:[Link]

  • Lecourt, M., et al. "The Chemistry of Perfumes: Academic and Industrial Perspectives." World Scientific (2021). URL: [Link]

  • Dalla, V., et al. "Développement de la réaction d'α-amidoalkylation catalytique directe des cétones catalysée par le super acide de Lewis Sn." Theses.fr (2012). URL: [Link]

Sources

Side-by-side comparison of homogeneous vs heterogeneous tin catalysts

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of catalytic chemistry, choosing the correct tin (Sn) catalyst can mean the difference between an elegant, high-yield synthesis and an unscalable, contamination-prone process. Both homogeneous and heterogeneous tin catalysts share the fundamental advantage of Sn’s unique Lewis acidity—driven by the polarizability of its central atom and its ability to accept electron pairs. However, their physical states mandate entirely different kinetic models, operational constraints, and separation workflows.

This guide provides an objective, side-by-side technical comparison of homogeneous and heterogeneous tin catalysts, focusing on mechanistic causality, experimental protocols, and field-validated data for applications ranging from polymer synthesis to sustainable biofuel production.

Mechanistic Causality: Why Tin?

The catalytic power of tin centers, whether dissolved in a matrix or anchored to a solid lattice, lies in their strong affinity for oxygen-containing functional groups. By coordinating with the carbonyl oxygen of an ester, lactone, or carboxylic acid, the tin center withdraws electron density, significantly lowering the lowest unoccupied molecular orbital (LUMO). This drastically increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack by alcohols [1].

  • Homogeneous Tin : Operates at the molecular level. Compounds like stannous octoate (Sn(Oct)₂) and tin(II) chloride (SnCl₂) boast immense turnover frequencies (TOFs) because there are no mass-transfer limitations. Every single tin molecule is an active site [3].

  • Heterogeneous Tin : Operates via surface chemistry. Superacidic solid catalysts like sulfated tin oxide (SO₄²⁻/SnO₂) provide a rigid, highly tunable architecture. While the reaction rate is bottlenecked by the diffusion of reactants into mesopores, they offer exceptional water tolerance and are easily recovered, avoiding toxic heavy-metal contamination in the final product [1, 2].

Workflow Visualization & Reaction Mechanisms

Below are the causal workflows defining how each catalyst class operates during synthesis.

A. Homogeneous Workflow: Coordination-Insertion

In the ring-opening polymerization (ROP) of polylactic acid (PLA), a homogeneous catalyst dissolves perfectly into the monomer melt, ensuring controlled chain growth.

ROP_Mechanism Lactide Lactide Monomer Coord Coordination Complex (Carbonyl Activation) Lactide->Coord SnOct Sn(Oct)₂ Initiator + Alcohol (ROH) SnOct->Coord Lewis Acid Interaction Insertion Acyl-Oxygen Cleavage & Insertion Coord->Insertion Nucleophilic Attack by Alkoxide Propagation Propagating PLA Chain Insertion->Propagation Chain Extension

Coordination-Insertion Mechanism of Homogeneous Sn(Oct)₂ in L-Lactide ROP.

B. Heterogeneous Workflow: Surface Catalysis

For esterification, heterogeneous catalysts require the substrates to transition from the bulk liquid phase onto the solid surface active sites.

Hetero_Esterification Reactants Free Fatty Acids (FFA) + Methanol Adsorption Adsorption on Active Surface Acid Sites Reactants->Adsorption Catalyst Sulfated Tin Oxide (SO₄/SnO₂) Catalyst->Adsorption Provides Lewis/ Brønsted Sites Reaction Surface Esterification (Protonation & Nucleophilic Attack) Adsorption->Reaction Desorption Product Desorption Reaction->Desorption Water byproduct formation Recovery Phase Separation: Biodiesel + Recycled Solid Desorption->Recovery Recovery->Catalyst Filtration/Centrifugation

Mass Transfer and Surface Reaction Workflow for Heterogeneous Tin Catalysts.

Experimental Protocols: Self-Validating Methodologies

To guarantee reproducibility, the following standardized protocols illustrate the required parameters to effectively leverage both catalyst types.

Protocol 1: Homogeneous ROP of L-Lactide using Sn(Oct)₂
  • Causality behind choices : Sn(Oct)₂ is chosen for its superior solubility in organic solvents and monomer melts, ensuring a single-phase reaction matrix. Benzyl alcohol is strictly required as a co-initiator; without it, the reaction is plagued by unpredictable thermal initiation. The alcohol reacts with Sn(Oct)₂ to form the true active species: a tin-alkoxide complex.

  • Step 1 (Purification) : Sublimation or recrystallization of L-lactide is mandatory. Trace moisture acts as a rogue co-initiator, leading to unwanted low-molecular-weight chains.

  • Step 2 (Loading) : Inside a nitrogen-filled glovebox, add L-lactide to an ampoule. Introduce 0.1 mol% of Sn(Oct)₂ and an equimolar ratio of benzyl alcohol via a dry toluene stock solution.

  • Step 3 (Polymerization) : Seal the ampoule under vacuum and immerse it in an oil bath at 130°C for 4 hours. Why 130°C? It melts the monomer (m.p. ~95°C) and provides sufficient activation energy for ring-opening without causing thermal back-biting (depolymerization).

  • Step 4 (Quenching & Recovery) : Cool the ampoule rapidly. Dissolve the crude matrix in dichloromethane (DCM) and precipitate dropwise into cold, vigorously stirred methanol. The Sn catalyst remains soluble in the methanol/DCM supernatant, while the PLA precipitates.

  • Step 5 (Validation) : Analyze the precipitated polymer via ¹H NMR. The shift of the methine proton from ~5.0 ppm (monomer) to ~5.2 ppm (polymer) validates successful conversion.

Protocol 2: Heterogeneous Esterification Using SO₄²⁻/SnO₂
  • Causality behind choices : When producing biodiesel from highly acidic waste cooking oil, traditional homogeneous basic catalysts (e.g., NaOH) saponify free fatty acids (FFAs), creating a solid soap that halts the reaction [2]. Sulfated tin oxide is an ultra-robust solid superacid that resists water poisoning and bypasses saponification entirely [1].

  • Step 1 (Activation) : Calcine the SO₄²⁻/SnO₂ powder at 500°C for 3 hours. Why? This eliminates physically adsorbed moisture and maximizes the density of accessible surface acid sites.

  • Step 2 (Reaction Matrix) : In a high-pressure Parr reactor, combine high-FFA feedstock with methanol at a 1:15 molar ratio. Why 1:15? Esterification is a reversible equilibrium. Because we are operating with a diffusion-limited solid catalyst, massive excess methanol is required to aggressively drive Le Chatelier's principle toward the methyl ester [3].

  • Step 3 (Catalytic Run) : Add 3 wt% of the activated catalyst. Heat to 150°C under heavy agitation (600 RPM) for 4 hours. High temperature and RPM are non-negotiable here to shatter the mass-transfer resistance between the solid catalyst surface and the viscous oil layer.

  • Step 4 (Separation) : Cool the vessel to room temperature. Transfer the mixture to a centrifuge and spin at 4000 RPM for 10 minutes. The high-density SnO₂ pellets cleanly at the bottom.

  • Step 5 (Validation & Reuse) : Decant the liquid, evaporate excess methanol, and quantify the Fatty Acid Methyl Ester (FAME) yield via GC-FID. Wash the recovered solid catalyst with hot methanol and dry; it is now completely validated and ready for cycle two.

Quantitative Performance Comparison

The table below contrasts the empirical performance metrics and operational behavior of homogeneous versus heterogeneous tin catalysts.

MetricHomogeneous Tin (e.g., Sn(Oct)₂, SnCl₂)Heterogeneous Tin (e.g., SO₄/SnO₂)
Active Site Accessibility 100% (Molecularly dissolved)Low to Medium (Surface / Pore limited) [2]
Reaction Kinetics (TOF) Extremely Fast (Minutes to low Hours)Moderate (Requires longer hours / high RPM)
Tolerance to Byproducts High moisture rapidly deactivates the catalyst [3]Excellent water and high-FFA tolerance [1]
Separation / Recovery Difficult; requires complex precipitation/washingSimple; via filtration or centrifugation
Reusability None (Single-use, lost in effluent/product)Excellent (Can be regenerated via calcination) [1]
Toxicity / Product Safety High risk of heavy metal retention in final productNegligible leaching; safe for continuous beds
Primary Industrial Use Polyurethane Foams, PLA synthesis (ROP)Transesterification (Biodiesel), Green Chemistry

References

  • da Silva, M. J. (2013). "Heterogeneous Tin Catalysts Applied to the Esterification and Transesterification Reactions." Journal of Catalysts.[Link]

  • Parangi, T. & Mishra, M. K. (2020). "Solid Acid Catalysts for Biodiesel Production." Energy Sources, Part A: Recovery, Utilization, and Environmental Effects (Taylor & Francis).[Link]

  • Cardoso, A. L., Neves, S. C. G., & da Silva, M. J. (2009). "Kinetic Study of Alcoholysis of the Fatty Acids Catalyzed by Tin Chloride(II): An Alternative Catalyst for Biodiesel Production." Energy & Fuels (ACS Publications).[Link]

Safety Operating Guide

A Researcher's Guide to the Safe Handling of Tin(IV) tetrakis(trifluoromethanesulfonimide)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with Tin(IV) tetrakis(trifluoromethanesulfonimide), referred to herein as Sn(NTf₂)₄. This document is designed to build a foundation of safety and trust in your laboratory operations by offering in-depth, field-proven insights that go beyond standard product information. The procedural steps outlined are rooted in established safety principles to ensure a self-validating system of laboratory practice.

Understanding the Risks: A Hazard-Centric Approach

Tin(IV) tetrakis(trifluoromethanesulfonimide) is a powerful Lewis acid catalyst used in various organic syntheses. However, its utility is matched by a significant hazard profile that demands rigorous safety protocols. The primary risks stem from its components: the tin(IV) center and the bis(trifluoromethanesulfonyl)imide (Tf₂N⁻ or "triflimide") anions.

A thorough risk assessment is the cornerstone of safe handling. The hazards associated with Sn(NTf₂)₄ are summarized below.

Hazard ClassDescriptionCausality and Associated Risks
Corrosivity Causes severe skin burns and serious eye damage.[1][2][3]The triflimide anion is highly acidic. Upon contact with moisture in the air or on tissues, the compound can hydrolyze, potentially forming hydrofluoric acid (HF) and other corrosive byproducts. HF exposure can cause delayed, deep, and extremely painful burns that require specialized medical treatment.
Toxicity Toxic if swallowed or in contact with skin.[2][3][4]The compound is classified as acutely toxic. Systemic effects can occur following ingestion or significant dermal absorption.
Irritation Causes skin and respiratory irritation.[1][5][6]Direct contact with the solid or its dust can lead to inflammation and irritation of the skin, eyes, and respiratory tract.[1][5]
Moisture Sensitivity Reacts with moisture.As a highly hygroscopic material, it readily absorbs water from the atmosphere. This not only degrades the compound but also leads to the formation of corrosive and hazardous byproducts. Handling under an inert atmosphere is critical.
Chronic Effects Potential for long-term organ damage.Prolonged or repeated exposure to tin-containing dust may lead to a benign, non-fibrotic pneumoconiosis called stannosis.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to mitigate the identified risks. The following ensemble represents the minimum standard for handling Sn(NTf₂)₄ in any quantity.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is considered, proper engineering controls must be in place.

  • Chemical Fume Hood: All handling of Sn(NTf₂)₄, including weighing, transferring, and adding to reaction vessels, must be performed inside a certified chemical fume hood.[5][7] This is critical to contain dust and prevent inhalation of any corrosive vapors that may form.

  • Inert Atmosphere: For manipulations requiring the solid to be exposed for more than a few seconds, a glovebox or Schlenk line providing a dry, inert atmosphere (e.g., nitrogen or argon) is required to prevent degradation and hydrolysis.

  • Safety Stations: An operational safety shower and eyewash station must be located in immediate proximity to the work area.[2][5][8]

Mandatory PPE Ensemble
  • Eye and Face Protection:

    • Chemical Splash Goggles: These are required at all times. They must provide a complete seal around the eyes to protect against dust, splashes, and vapors.[7][8]

    • Face Shield: In addition to goggles, a full-face shield must be worn over the goggles, especially when handling larger quantities (>5 g) or when there is an elevated risk of splashing.[5][8]

  • Skin and Body Protection:

    • Chemical-Resistant Gloves: Double-gloving is required. Use a lighter-weight nitrile glove as the inner layer and a heavier-duty, chemical-resistant glove (e.g., butyl rubber or Viton™) as the outer layer. Always consult the glove manufacturer's compatibility charts for specific breakthrough times. Discard gloves immediately if contamination is suspected.

    • Flame-Resistant Laboratory Coat: A lab coat, preferably one made of a material like Nomex® with tightly cuffed sleeves, is required.

    • Full-Length Pants and Closed-Toe Shoes: These are standard laboratory practice and are non-negotiable.

  • Respiratory Protection:

    • For routine operations within a certified fume hood, respiratory protection is typically not required. However, if there is a potential for aerosol generation or if engineering controls are not sufficient, a NIOSH-approved respirator is necessary.[1] A risk assessment should be performed to determine the appropriate type, which may range from an N95 dust mask to a full-face respirator with acid gas cartridges. All respirator use must be done under a formal respiratory protection program, as required by OSHA (29 CFR 1910.134).

Operational Plan: Step-by-Step Safety Protocols

Trust in a protocol is built on its clarity and repeatability. Follow these steps diligently.

Donning PPE: The Order of Operations

A systematic approach to putting on PPE prevents cross-contamination.

PPE_Donning_Workflow Start Start LabCoat 1. Don Lab Coat (Fasten completely) Start->LabCoat InnerGloves 2. Don Inner Gloves (Nitrile) LabCoat->InnerGloves Goggles 3. Don Goggles InnerGloves->Goggles FaceShield 4. Don Face Shield Goggles->FaceShield OuterGloves 5. Don Outer Gloves (Heavy-duty) FaceShield->OuterGloves End Ready for Work OuterGloves->End

Caption: Workflow for correctly donning PPE before handling Sn(NTf₂)₄.

Doffing (Removing) PPE: Avoiding Contamination

The removal process is equally critical to prevent exposure from contaminated equipment.

  • Outer Gloves: Remove the outer, heavy-duty gloves first. Peel them off so they turn inside-out, trapping any contamination. Dispose of them in the designated hazardous waste container.

  • Face Shield: Remove the face shield by touching only the headband.

  • Lab Coat: Unfasten and remove the lab coat, rolling it so the contaminated exterior is folded inward.

  • Goggles: Remove goggles.

  • Inner Gloves: Remove the final pair of nitrile gloves, again, by peeling them inside-out.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[5][8][9]

Emergency Response and Disposal Plan

In Case of Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] Seek immediate and urgent medical attention.

  • Skin Contact: Remove all contaminated clothing at once while under a safety shower.[1][8] Wash the affected area with plenty of soap and water. Because of the risk of HF formation, have a tube of 2.5% calcium gluconate gel available. After washing, apply the gel to the affected area as directed by safety protocols and seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water and seek immediate medical attention.

Spill Management
  • Evacuate the immediate area and alert colleagues.

  • If the spill is large or outside of a fume hood, evacuate the lab and call emergency services.

  • For small spills inside a fume hood, wear your full PPE ensemble.

  • Gently cover the spill with an inert absorbent material like sand or vermiculite. Avoid raising dust.

  • Carefully sweep the mixture into a designated, labeled hazardous waste container.[8] Do not use water for cleanup.[7]

Disposal Plan

All materials contaminated with Sn(NTf₂)₄ are considered hazardous waste.

  • Solid Waste: This includes excess reagent, contaminated absorbent materials, and disposable PPE. Collect all solid waste in a clearly labeled, sealed container designated for "Hazardous Waste: Solid Tin Compounds".[7]

  • Aqueous Waste: Do not dispose of any solution containing this compound down the drain.[1][10] Quench reactions carefully and collect all aqueous waste in a labeled hazardous waste container. The primary disposal method for tin-containing aqueous waste involves precipitation to an insoluble form, which is then handled by a licensed waste management company.[7]

  • Container Disposal: Empty containers that held Sn(NTf₂)₄ must be managed as hazardous waste unless properly decontaminated.

References

  • Material Safety Data Sheet. Gelest. [Link]

  • Tin(IV) Tetrakis(Trifluoromethanesulfonimide). American Elements. [Link]

  • Lithium bis(trifluoromethane)sulfonimide. American Chemical Society. [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]

  • Toxicological Profile for Tin and Tin Compounds. Agency for Toxic Substances and Disease Registry (ATSDR), NCBI Bookshelf. [Link]

  • Disposal of Tin IV Chloride. Reddit r/Chempros. [Link]

  • Safety Data Sheet: Butyl-trimethyl-ammonium-bis-(trifluoromethylsulphonyl)-imide. Carl ROTH. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.